(5-Chloro-2-methoxyphenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGGUFCYUVFLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573969 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181473-92-7 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (5-Chloro-2-methoxyphenyl)methanamine
CAS Number: 896127-80-3 Hydrochloride Salt CAS Number: 350480-55-6
This technical guide provides an in-depth overview of (5-Chloro-2-methoxyphenyl)methanamine, a key chemical intermediate with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analytical characterization.
Chemical Properties and Data
This compound is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a chloro group at position 5, a methoxy group at position 2, and a methanamine group. The hydrochloride salt is a common form for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | PubChemLite[1] |
| Molecular Weight | 171.62 g/mol | ChemicalBook |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| Physical Form | White to off-white powder or crystals (Hydrochloride salt) | Sigma-Aldrich[2] |
| Purity | ≥95% | Sigma-Aldrich[2] |
Synthesis
A documented method for the synthesis of this compound involves the reduction of a benzonitrile precursor.[3]
Experimental Protocol: Reduction of 2-Methoxy-5-chlorobenzonitrile
This protocol is based on the reduction of the corresponding benzonitrile using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent such as Tetrahydrofuran (THF).
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Methoxy-5-chlorobenzonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in diethyl ether (for hydrochloride salt formation, optional)
Procedure:
-
A solution of 2-methoxy-5-chlorobenzonitrile in anhydrous THF is added dropwise to a stirred suspension of Lithium Aluminum Hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while maintaining cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography.
-
For the preparation of the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Analytical Data
Characterization of the synthesized this compound is crucial to confirm its identity and purity.
| Analysis Type | Data |
| ¹H NMR (CDCl₃, 400MHz) δ | 7.24 (m, 1H), 7.19 (d, J=2.6 & 8.6Hz, 1H), 6.79 (d, J=8.7Hz, 1H), 3.82 (s, 2H), 2.02 (bs, 2H), 3.85 (s, 3H, OCH₃)[3] |
Note: The patent literature reports ¹H NMR data that includes signals (4.04(t, 2H), 1.45(t, 3H)) corresponding to an ethoxy group, which is inconsistent with the named methoxy product. The expected chemical shift for the methoxy group is around 3.85 ppm.
Applications in Drug Discovery
This compound serves as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural motifs are found in compounds investigated as inhibitors of various enzymes. For instance, it has been incorporated into arylpropionamide and related analogs designed as Factor XIa inhibitors, which are targets for anticoagulant therapies.[3]
Experimental Workflow: Use as a Synthetic Intermediate
The general workflow for utilizing this compound in the synthesis of a target molecule, for example, an amide derivative, is depicted below.
Caption: General workflow for amide synthesis.
This workflow illustrates a common synthetic transformation where the primary amine of this compound is acylated to form an amide bond. The specific conditions (coupling reagents, base, solvent, temperature) would be optimized depending on the specific carboxylic acid or acyl chloride being used. This highlights its role as a versatile intermediate in the construction of diverse molecular libraries for screening and drug development.
References
- 1. PubChemLite - this compound hydrochloride (C8H10ClNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound hydrochloride | 350480-55-6 [sigmaaldrich.com]
- 3. CN101341129B - Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors - Google Patents [patents.google.com]
(5-Chloro-2-methoxyphenyl)methanamine molecular structure
An In-depth Technical Guide on the Molecular Structure of (5-Chloro-2-methoxyphenyl)methanamine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.
Molecular Identity and Physicochemical Properties
This compound is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an aminomethyl group. The hydrochloride salt is a common form for handling and storage.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | Inferred from hydrochloride salt[1] |
| CAS Number | 181473-92-7 | |
| Molecular Formula | C8H10ClNO | [1] |
| Molecular Weight | 171.62 g/mol | Calculated from formula |
| InChI Key | OPBLMGOXNGWHTM-UHFFFAOYSA-N | [1] (for hydrochloride) |
| SMILES | COC1=C(C=C(C=C1)Cl)CN | Inferred from name |
Note: Some identifiers are for the hydrochloride salt of the compound, as it is more commonly cataloged.[1]
Molecular Structure Visualization
The two-dimensional chemical structure of this compound illustrates the connectivity of its atoms. The phenyl ring is substituted at positions 1, 2, and 5 with the aminomethyl, methoxy, and chloro groups, respectively.
References
An In-depth Technical Guide to the Spectral Data of (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectral data for (5-Chloro-2-methoxyphenyl)methanamine, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectral characteristics for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Chemical Structure
This compound possesses a substituted benzene ring with a chlorogroup, a methoxy group, and a methanamine group. The relative positions of these substituents are crucial for interpreting its spectral data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | ~ 7.2 | d | 1H |
| Aromatic H | ~ 7.1 | dd | 1H |
| Aromatic H | ~ 6.8 | d | 1H |
| Methoxy (-OCH₃) | ~ 3.8 | s | 3H |
| Methylene (-CH₂-) | ~ 3.7 | s | 2H |
| Amine (-NH₂) | ~ 1.5 (variable) | s (broad) | 2H |
d: doublet, dd: doublet of doublets, s: singlet
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (Ar-O) | ~ 156 |
| Quaternary C (Ar-CH₂) | ~ 135 |
| Aromatic CH | ~ 128 |
| Quaternary C (Ar-Cl) | ~ 125 |
| Aromatic CH | ~ 124 |
| Aromatic CH | ~ 111 |
| Methoxy (-OCH₃) | ~ 55 |
| Methylene (-CH₂) | ~ 42 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
| N-H (Amine) | Scissoring | 1650 - 1580 | Medium |
| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |
| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 | Medium |
| C-N (Amine) | Stretch | 1250 - 1020 | Medium |
| C-Cl (Aryl Halide) | Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.
Expected Molecular Ion Peak: The monoisotopic mass of C₈H₁₀ClNO is approximately 171.05 g/mol . The molecular ion peak (M⁺) would be expected at m/z 171, with an M+2 peak at m/z 173 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
Predicted Major Fragmentation Pathways: The fragmentation of benzylamines under EI is well-documented.[1] Key fragmentation pathways for this compound would likely include:
-
Loss of the amino group: Cleavage of the C-N bond to form a stable benzylic cation.
-
Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom.
-
Loss of the methoxy group: Elimination of a methyl radical followed by rearrangement.
-
Loss of chlorine: Cleavage of the C-Cl bond.
| m/z | Possible Fragment | Notes |
| 171/173 | [C₈H₁₀ClNO]⁺ | Molecular ion |
| 156 | [C₇H₇ClO]⁺ | Loss of -NH₂ |
| 141 | [C₇H₇O]⁺ | Loss of -NH₂ and Cl |
| 125 | [C₈H₈NO]⁺ | Loss of Cl |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.[2]
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[4] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow Diagrams
The following diagrams illustrate the general workflow for spectral data analysis and the logical relationships in identifying a chemical structure.
Caption: A generalized workflow for acquiring and interpreting spectral data.
Caption: Logical flow for confirming a chemical structure using spectral data.
References
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Solubility and Stability of (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxyphenyl)methanamine is a substituted benzylamine that serves as a potential building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide outlines the standard methodologies for characterizing the solubility and stability of this compound, in line with regulatory expectations for new chemical entities.
Physicochemical Properties
A summary of the predicted or known physicochemical properties of this compound is presented below. These parameters are crucial for designing solubility and stability studies.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₁₀ClNO | - |
| Molecular Weight | 171.63 g/mol | - |
| Appearance | Likely a solid or liquid at room temperature | General knowledge |
| pKa (amine) | Estimated 8.5 - 9.5 | Predicted based on benzylamine structure |
| LogP | Estimated 2.0 - 3.0 | Predicted based on structure |
Solubility Assessment
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.
Predicted Solubility Profile
Based on its structure, this compound is expected to be a weakly basic compound. Its solubility is therefore predicted to be pH-dependent, with higher solubility in acidic conditions where the primary amine is protonated. In neutral and basic media, the free base is expected to be less soluble in aqueous solutions. The compound is anticipated to have good solubility in organic solvents like methanol, ethanol, DMSO, and acetonitrile.
Experimental Protocols for Solubility Determination
Kinetic solubility is often measured in early drug discovery to obtain a rapid assessment.[1] This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][2]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate at room temperature for 1 to 2 hours.[3]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[1] Alternatively, the plate can be centrifuged, and the supernatant analyzed by UV-Vis spectroscopy or LC-MS to quantify the dissolved compound.[3]
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium.[4] It is considered the "true" solubility and is crucial for pre-formulation and formulation development.[1][4]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and organic solvents.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated stability-indicating HPLC-UV method.[5][6] A calibration curve prepared with known concentrations of the compound is used for quantification.
Data Presentation: Solubility
| Solvent/Buffer System | Solubility Type | Method | Predicted Solubility |
| Phosphate Buffered Saline (pH 7.4) | Kinetic | Nephelometry/LC-MS | Low to Moderate |
| Simulated Gastric Fluid (pH ~1.2) | Thermodynamic | HPLC-UV | High |
| Simulated Intestinal Fluid (pH ~6.8) | Thermodynamic | HPLC-UV | Moderate |
| Water | Thermodynamic | HPLC-UV | Low |
| Methanol | Thermodynamic | HPLC-UV | High |
| Ethanol | Thermodynamic | HPLC-UV | High |
| Acetonitrile | Thermodynamic | HPLC-UV | High |
| Dimethyl Sulfoxide (DMSO) | Thermodynamic | HPLC-UV | Very High |
Stability Assessment
Stability testing is essential to understand how the quality of a chemical entity changes over time under the influence of environmental factors such as temperature, humidity, and light.[7] This is a critical component of drug development and is mandated by regulatory agencies.[8][9]
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11] These studies are also crucial for developing and validating a stability-indicating analytical method.[12][13]
As a substituted benzylamine, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The primary amine and the benzylic carbon are potential sites of oxidation, which could lead to the formation of imines, aldehydes, or N-oxides.[10][14]
-
Hydrolysis: While the amine itself is not readily hydrolyzed, impurities from the synthesis could be. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[15]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C for several hours. Neutralize the solution before analysis.[11]
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C for several hours. Neutralize the solution before analysis.[11]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] A dark control should be run in parallel.
Stability-Indicating Method Development
A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.[18][19]
Protocol Outline:
-
Column Selection: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous phase should be optimized for the best separation.
-
Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[20]
Protocol:
-
Batch Selection: At least three primary batches of the compound should be used.[7]
-
Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[20][21]
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed using the validated stability-indicating HPLC method.[20][22]
-
Data Analysis: The data is analyzed to determine the rate of change of the compound's purity and the formation of any degradation products.
Data Presentation: Stability
Forced Degradation Summary:
| Stress Condition | Reagents/Conditions | Observation |
| Acid Hydrolysis | 0.1 N HCl, 80 °C, 8 hrs | Expected to be stable |
| Base Hydrolysis | 0.1 N NaOH, 80 °C, 8 hrs | Expected to be stable |
| Oxidation | 3% H₂O₂, RT, 24 hrs | Potential for degradation |
| Thermal | 80 °C, 72 hrs | Expected to be stable |
| Photostability | ICH Q1B light exposure | Potential for degradation |
Long-Term Stability Testing Plan (Example):
| Storage Condition | Time Points (Months) | Tests to be Performed |
| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity (HPLC) |
| 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 | Appearance, Assay, Purity (HPLC) |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for stability assessment of a new chemical entity.
Conclusion
While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for its solubility and stability characterization based on established pharmaceutical industry standards and scientific principles. The described protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies, coupled with the development of a validated stability-indicating HPLC method, will generate the necessary data to understand and control the quality of this compound for its intended use in research and development. The predicted pH-dependent solubility and potential for oxidative and photolytic degradation should be key areas of focus during experimental investigation.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. evotec.com [evotec.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. rjptonline.org [rjptonline.org]
- 12. scispace.com [scispace.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ikev.org [ikev.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. japsonline.com [japsonline.com]
The Multifaceted Biological Activities of Substituted Benzylamines: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted benzylamines represent a versatile class of organic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The presence of a benzyl group attached to a nitrogen atom provides a core structure that can be readily modified with various substituents on both the aromatic ring and the nitrogen atom. These modifications allow for the fine-tuning of physicochemical properties and biological targets, leading to compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities of substituted benzylamines, focusing on their antimicrobial, anticonvulsant, anticancer, and neuroprotective properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Antimicrobial Activity of Substituted Benzylamines
Substituted benzylamines have demonstrated notable efficacy against a range of microbial pathogens, including fungi and bacteria. Their mechanism of action, particularly in fungi, is often attributed to the inhibition of key enzymes involved in essential biosynthetic pathways.
Antifungal Activity
A significant class of antifungal benzylamines, such as butenafine, functions by inhibiting the enzyme squalene epoxidase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene, ultimately disrupting membrane integrity and resulting in fungal cell death.[2][3]
Table 1: Antifungal Activity of Selected Substituted Benzylamines
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Butenafine | Trichophyton rubrum | 0.004 - 0.015 | [1] |
| Terbinafine | Trichophyton rubrum | 0.001 - 0.006 | [1] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Staphylococcus aureus | 32 | [5] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 4 | Staphylococcus aureus | 32 | [5] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 8 | Staphylococcus aureus | 32 | [5] |
Antibacterial Activity
Certain substituted benzylamines have also shown promise as antibacterial agents. For instance, derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have been found to effectively inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus.[5][6][7] The mechanism for their antibacterial action is suggested to involve an increase in the permeability of the cellular membrane.[6]
Anticonvulsant Activity of Substituted Benzylamines
Substituted benzylamines have emerged as a promising class of anticonvulsant agents. A notable example is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), which is a clinically approved antiepileptic drug.[8][9] Structure-activity relationship (SAR) studies have shown that small, non-bulky substituents at the 4'-position of the N-benzyl group generally lead to potent anticonvulsant activity in the maximal electroshock (MES) seizure test.[10]
Table 2: Anticonvulsant Activity of Selected Substituted Benzylamines
| Compound | Test Model | ED50 (mg/kg) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | MES (mice, i.p.) | 4.5 | [8][11] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | MES (mice, i.p.) | 17.3 | [11] |
| (R)-N-(4'-Fluorobenzyl)-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 3.8 | [10] |
| (R)-N-(4'-Chlorobenzyl)-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.2 | [10] |
Anticancer Activity of Substituted Benzylamines
The anticancer potential of substituted benzylamines is an active area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[5][12][13] For example, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has demonstrated significant cytotoxic properties against leukemia cells.[5] It induces cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[5]
Table 3: Anticancer Activity of Selected Substituted Benzylamines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 400 (at 24h) | [5] |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 390 (at 24h) | [5] |
| 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole | Various cancer cell lines | 0.2 - 0.4 | [14] |
| 2-(3-thienyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Various cancer cell lines | 0.0024 - 0.21 | [14] |
Neuroprotective Effects of Substituted Benzylamines
Substituted benzylamines have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Some derivatives act as monoamine oxidase B (MAO-B) inhibitors, which can increase dopamine levels in the brain. Additionally, certain benzyloxy-substituted derivatives have been shown to protect neuronal cells from neurotoxin-induced damage.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of substituted benzylamines.
Synthesis of Substituted Benzylamines via Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of substituted benzylamines.[15][16][17][18]
General Procedure:
-
Imine Formation: To a solution of the substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF), add the appropriate primary or secondary amine (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. In some cases, a catalytic amount of a weak acid (e.g., acetic acid) can be added to promote imine formation.
-
Reduction: The reducing agent, such as sodium borohydride (NaBH4) (1.5-2 equivalents), is then added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired substituted benzylamine.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[19][20][21][22][23]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The substituted benzylamine derivatives are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[24][25][26][27][28]
Procedure:
-
Animal Preparation: Male ICR mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Application: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes to induce a seizure.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of the hindlimb tonic extension is considered as protection.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods.
In Vitro Anticancer Activity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[29][30][31][32][33]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted benzylamine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Mechanisms of Action: Signaling Pathways and Visualizations
Understanding the molecular mechanisms by which substituted benzylamines exert their biological effects is crucial for rational drug design and development. This section provides a visual representation of some of the key signaling pathways involved.
Caption: Antifungal mechanism of substituted benzylamines via inhibition of squalene epoxidase.
Caption: Induction of apoptosis by anticancer substituted benzylamines.
Caption: General experimental workflow for MIC determination.
Substituted benzylamines are a rich source of biologically active compounds with significant therapeutic potential across various disease areas. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their activity and selectivity towards specific biological targets. This guide has provided a comprehensive overview of the antimicrobial, anticonvulsant, anticancer, and neuroprotective activities of this versatile class of molecules. The detailed experimental protocols and visual representations of key mechanisms of action are intended to facilitate further research and development in this exciting field. As our understanding of the structure-activity relationships and molecular targets of substituted benzylamines continues to grow, so too will their potential to yield novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9 H-carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. youtube.com [youtube.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. benchchem.com [benchchem.com]
- 25. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. benchchem.com [benchchem.com]
- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. atcc.org [atcc.org]
- 33. MTT assay overview | Abcam [abcam.com]
(5-Chloro-2-methoxyphenyl)methanamine Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (5-Chloro-2-methoxyphenyl)methanamine derivatives in the field of medicinal chemistry. It covers their synthesis, biological evaluation, and mechanism of action, with a focus on their potential as therapeutic agents.
Core Concepts and Synthesis
Derivatives of this compound are a class of compounds that have garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents. The core structure, consisting of a chlorinated and methoxylated phenyl ring attached to a methanamine, serves as a versatile scaffold for the synthesis of various bioactive molecules.
A common synthetic route for a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives begins with 5-chloro-2-methoxybenzoic acid. This starting material is reacted with an aniline derivative using a coupling reagent like ethyl chloroformate in the presence of a base such as triethylamine. The resulting amide is then chlorosulfonated, followed by reaction with various amines to yield a library of sulphonamide derivatives.[1][2]
Biological Activity: Anti-cancer Properties
Several derivatives of this compound have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The biological efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).
In Vitro Anti-proliferative Activity
A notable study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives and evaluated their anti-proliferative effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines.[1][2] One of the most potent compounds from this series, designated as 4j , was further tested against a broader panel of cancer cell lines, showing particular efficacy against human pancreatic carcinoma (MIA PaCa-2).[1][2]
| Compound | A2780 (IC50, µM) | HCT-116 (IC50, µM) | MIA PaCa-2 (IC50, µM) |
| 4j | ND | ND | Data indicates high sensitivity |
| Other derivatives | Data available in source | Data available in source | Not specified |
ND: Not Determined in the provided search results.
Another related structure, CHMFL-ALK/EGFR-050, which incorporates a (5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-phenyl moiety, has been identified as a potent dual kinase inhibitor of ALK and EGFR. This compound has shown significant inhibition of proliferation in non-small cell lung cancer (NSCLC) cell lines.[3]
Mechanism of Action
The anticancer effects of these derivatives are attributed to their ability to induce cell cycle arrest and apoptosis.[1][2]
Cell Cycle Arrest and Apoptosis
Cellular mechanistic studies on the potent derivative 4j in MIA PaCa-2 cells revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][2] This indicates that the compound interferes with the mitotic progression of cancer cells, ultimately leading to programmed cell death.
The following diagram illustrates the proposed mechanism of action for compound 4j .
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (5-Chloro-2-methoxyphenyl)methanamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacological profile of (5-Chloro-2-methoxyphenyl)methanamine analogs. Based on extensive analysis of structurally related compounds, particularly 2,5-disubstituted phenethylamines, it is projected that this class of molecules will primarily interact with serotonin 5-HT2A and 5-HT2C receptors as agonists. This document outlines the key experimental protocols required to characterize these interactions, including radioligand binding assays and functional assessments of G-protein coupled receptor (GPCR) activation. Detailed methodologies, data presentation templates, and visual representations of signaling pathways and experimental workflows are provided to guide researchers in the comprehensive evaluation of these novel compounds.
Introduction
This compound and its analogs represent a novel chemical scaffold with potential for modulating central nervous system (CNS) targets. The structural motif, a substituted phenethylamine, is a well-established pharmacophore for a variety of biogenic amine receptors. Notably, compounds with a 2,5-substitution pattern on the phenyl ring are known to exhibit high affinity and agonist activity at serotonin 5-HT2 subfamily receptors. Therefore, it is hypothesized that this compound analogs will display a similar pharmacological profile, primarily targeting 5-HT2A and 5-HT2C receptors. This guide provides the foundational information and experimental framework necessary to investigate this hypothesis and fully characterize the pharmacological properties of this compound class.
Predicted Pharmacological Profile
Based on structure-activity relationships (SAR) of analogous 2,5-dimethoxyphenethylamines, the primary pharmacological targets for this compound analogs are predicted to be the serotonin 5-HT2A and 5-HT2C receptors. Interaction with other monoamine receptors, such as dopamine and adrenergic receptors, is possible but likely to be of lower affinity.
Data Presentation: Quantitative Pharmacological Parameters
The following tables provide a structured template for the presentation of key quantitative data that should be obtained to define the pharmacological profile of this compound analogs.
Table 1: Radioligand Binding Affinities (Ki) of this compound Analogs at Key Monoamine Receptors
| Compound ID | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2B (Ki, nM) | D2 (Ki, nM) | α2A (Ki, nM) |
| Analog 1 | Data | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data | Data |
| Reference | Data | Data | Data | Data | Data |
Table 2: Functional Potency (EC50) and Efficacy (% of 5-HT) of this compound Analogs at 5-HT2A and 5-HT2C Receptors
| Compound ID | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
| 5-HT | Data | 100 | Data | 100 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human 5-HT2A and 5-HT2C receptors.
3.1.1. Materials
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand: [3H]Ketanserin for 5-HT2A receptors and [3H]Mesulergine for 5-HT2C receptors.
-
Non-specific Binding Ligand: Mianserin or another appropriate unlabeled antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Instrumentation: Scintillation counter.
3.1.2. Procedure
-
Prepare cell membrane homogenates in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
3.1.3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Calcium Mobilization
This protocol measures the ability of the test compounds to activate Gq-coupled receptors like 5-HT2A and 5-HT2C, leading to an increase in intracellular calcium.
3.2.1. Materials
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Serial dilutions of this compound analogs.
-
Reference Agonist: Serotonin (5-HT).
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
3.2.2. Procedure
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye solution for 30-60 minutes at 37°C.[1]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
3.2.3. Data Analysis
-
Calculate the change in fluorescence for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[1]
-
Determine the efficacy of the test compounds as a percentage of the maximal response produced by the reference agonist, 5-HT.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for 5-HT2A/2C receptors and the general workflow for a functional GPCR assay.
5-HT2A/2C Receptor Signaling Pathway
Caption: Gq-protein coupled signaling cascade for 5-HT2A/2C receptors.
Experimental Workflow for a GPCR Functional Assay
Caption: Generalized workflow for a cell-based GPCR functional assay.
Conclusion
The this compound scaffold holds promise for the development of novel CNS-active agents, with a strong likelihood of activity at serotonin 5-HT2A and 5-HT2C receptors. This technical guide provides the necessary framework for the systematic pharmacological evaluation of analogs based on this core structure. By following the detailed experimental protocols and utilizing the provided data presentation formats, researchers can efficiently characterize the binding affinities, functional potencies, and signaling pathways of these compounds, thereby elucidating their therapeutic potential.
References
Methodological & Application
Synthesis Protocol for (5-Chloro-2-methoxyphenyl)methanamine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine, a key building block in pharmaceutical and agrochemical research. Two primary synthetic routes are presented: the reductive amination of 5-chloro-2-methoxybenzaldehyde and the reduction of 5-chloro-2-methoxybenzonitrile. These protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.
Introduction
This compound, also known as 5-chloro-2-methoxybenzylamine, is a valuable primary amine intermediate. Its structure, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This document outlines two reliable methods for its preparation, providing detailed procedural steps, reagent information, and safety precautions.
Synthesis Pathways
Two common and effective pathways for the synthesis of this compound are detailed below.
Route 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
This one-pot reaction involves the formation of an imine intermediate from 5-chloro-2-methoxybenzaldehyde and ammonia, which is then reduced in situ to the desired primary amine. This method is often favored for its operational simplicity and the use of readily available reagents.
Route 2: Reduction of 5-Chloro-2-methoxybenzonitrile
Experimental Protocols
Protocol 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
Materials:
-
5-Chloro-2-methoxybenzaldehyde
-
Aqueous ammonia (25-28%)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (if using NaBH₄) or dichloromethane (if using NaBH(OAc)₃).
-
Add aqueous ammonia (10-20 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) or sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Protocol 2: Reduction of 5-Chloro-2-methoxybenzonitrile with LiAlH₄
Materials:
-
5-Chloro-2-methoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Glauber's salt) or a sequential quench with water and NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-chloro-2-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Work-up: Carefully and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of 15% aqueous NaOH (x mL) and then water (3x mL). Alternatively, carefully add Glauber's salt until the evolution of hydrogen gas ceases.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Data Presentation
| Parameter | Route 1: Reductive Amination | Route 2: Reduction of Nitrile |
| Starting Material | 5-Chloro-2-methoxybenzaldehyde | 5-Chloro-2-methoxybenzonitrile |
| Key Reagents | Ammonia, NaBH₄ or NaBH(OAc)₃ | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Methanol or Dichloromethane | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Yield | 60-85% | 70-90% |
| Purity (after purification) | >98% | >98% |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Safety Precautions
-
General: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable, and water-sensitive reagent. It can ignite upon contact with water or moist air. Handle it under an inert atmosphere (nitrogen or argon). Use appropriate fire-extinguishing media (e.g., dry sand, Class D fire extinguisher); do not use water or carbon dioxide.
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with water to produce flammable hydrogen gas.
-
Solvents: Anhydrous solvents should be used where specified, as water can react with the reagents. Diethyl ether and THF are highly flammable.
-
Acids and Bases: Handle concentrated acids and bases with care.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity. The following are typical characterization data:
-
¹H NMR (CDCl₃): δ (ppm) ~3.8-3.9 (s, 3H, OCH₃), ~3.9-4.0 (s, 2H, CH₂), ~6.7-6.8 (d, 1H, Ar-H), ~7.1-7.2 (dd, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H). The amine protons (NH₂) typically appear as a broad singlet.
-
¹³C NMR (CDCl₃): δ (ppm) ~40-42 (CH₂), ~55-56 (OCH₃), ~110-112 (Ar-CH), ~125-127 (Ar-C), ~127-129 (Ar-CH), ~129-131 (Ar-CH), ~130-132 (Ar-C), ~155-157 (Ar-C).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀ClNO, MW: 171.62 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the methoxy group.
Conclusion
The synthesis of this compound can be successfully achieved through either reductive amination of the corresponding benzaldehyde or reduction of the benzonitrile. The choice of method will depend on the availability of starting materials, scale of the reaction, and the desired impurity profile. The protocols provided in this document are robust and can be adapted for various research and development needs. Proper safety precautions must be followed, especially when handling highly reactive reagents like lithium aluminum hydride. The final product should be thoroughly characterized to ensure its identity and purity.
Application Notes and Protocols: Synthesis of (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various pharmaceutical compounds. The structural features of this molecule, including the chlorinated and methoxylated phenyl ring, are often incorporated into lead compounds to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The synthesis of this amine is most commonly achieved through the reductive amination of 5-chloro-2-methoxybenzaldehyde. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for the synthesis of this compound.
Reaction Mechanism: Reductive Amination
The formation of this compound from 5-chloro-2-methoxybenzaldehyde proceeds via a two-step reductive amination mechanism.[1]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 5-chloro-2-methoxybenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields a protonated imine (iminium ion).
-
Reduction: The iminium ion is then reduced to the corresponding primary amine by a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2] The choice of the reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.[3]
Experimental Data
The following table summarizes representative quantitative data for the synthesis of this compound and analogous reductive amination reactions.
| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Chloro-2-methoxybenzaldehyde | Aqueous Ammonia (25-28 wt.%) | Pt/C | Isopropanol | 80 | 15 | High (Specific yield not stated) | [4] |
| Benzaldehyde | Aqueous Ammonia | Zinc powder | Water | Room Temp | 24 | 69-72 | [1] |
| Benzaldehyde | Ammonium acetate | Sodium borohydride | Methanol | Not specified | 0.5 | 84 | [5] |
| p-Anisaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 4 | 72-96 | [6] |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 4 | 60-89 | [6] |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound via reductive amination.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a representative procedure based on the reductive amination of aromatic aldehydes.
Materials:
-
5-Chloro-2-methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-chloro-2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq).
-
Dissolve the solids in methanol (approximately 0.2 M concentration of the aldehyde).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Catalytic Reductive Amination using Hydrogen
This protocol is based on catalytic hydrogenation methods for the synthesis of primary amines.
Materials:
-
5-Chloro-2-methoxybenzaldehyde
-
Aqueous ammonia (25-28 wt.%)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure reactor vessel, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq) and a solution of aqueous ammonia in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the aldehyde).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.
-
Monitor the reaction progress by analyzing aliquots via GC-MS or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield this compound.
Visualizations
References
- 1. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
Characterization of (5-Chloro-2-methoxyphenyl)methanamine: A Guide to Analytical Techniques
Abstract
This document provides detailed application notes and protocols for the analytical characterization of (5-Chloro-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of chromatographic and spectroscopic techniques, complete with experimental protocols and data interpretation.
Introduction
This compound is a substituted benzylamine derivative with significant applications in the synthesis of pharmacologically active molecules. Its purity and structural integrity are critical for the quality and efficacy of the final drug product. Therefore, robust analytical methods are required for its comprehensive characterization. This application note details the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis for the analysis of this compound.
Chromatographic Methods
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity determination and assay of this compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Retention Time (Rt) | ~ 5.8 min (typical) |
| Purity (by area %) | > 99.0% |
Logical Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of the analyte.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Mass Spectrometer: Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 171.62 g/mol |
| Molecular Ion (M+) | m/z 171/173 (due to Cl isotope) |
| Key Fragment Ions | m/z 156, 142, 107, 77 (predicted) |
Logical Workflow for GC-MS Analysis:
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent.
Data Presentation (Predicted Chemical Shifts):
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.8 - 7.3 | m | 3H | Aromatic Protons |
| -OCH₃ | ~ 3.8 | s | 3H | Methoxy Protons |
| -CH₂- | ~ 3.7 | s | 2H | Methylene Protons |
| -NH₂ | ~ 1.5 (broad) | s | 2H | Amine Protons |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Ar-C | 110 - 158 | Aromatic Carbons |
| -OCH₃ | ~ 55 | Methoxy Carbon |
| -CH₂- | ~ 40 | Methylene Carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
Data Presentation (Expected Absorption Bands):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Primary amine |
| C-H Stretch (Ar) | 3000 - 3100 | Aromatic C-H |
| C-H Stretch (Al) | 2850 - 3000 | Aliphatic C-H |
| C=C Stretch | 1450 - 1600 | Aromatic ring |
| C-O Stretch | 1200 - 1250 | Aryl ether |
| C-Cl Stretch | 700 - 850 | Carbon-chlorine bond |
Experimental Workflow for Spectroscopic Analysis:
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.[2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
Data Presentation (Expected):
| Parameter | Expected Value |
| Onset of Decomposition | > 200 °C |
| Mass Loss at 300 °C | < 5% |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 200 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
Data Presentation (Expected):
| Parameter | Expected Value |
| Melting Point (Onset) | To be determined |
Logical Relationship in Thermal Analysis:
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of identity, purity, and stability, which are critical aspects in the drug development process. The provided protocols and expected data serve as a valuable resource for scientists and researchers working with this compound.
References
Application Note: HPLC Method for Purity Analysis of (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (5-Chloro-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The described reversed-phase (RP-HPLC) method provides excellent separation and quantification of the main component from potential process-related impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines to ensure reliable and reproducible results for quality control and drug development purposes.
Introduction
This compound is a substituted benzylamine derivative frequently used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies require stringent control over the impurity profile of all starting materials and intermediates.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and precision.[2] This note presents a validated isocratic RP-HPLC method suitable for routine purity testing and impurity profiling.
Principle
The method utilizes reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[3] The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. A UV detector is used for the quantification of the eluted compounds, as aromatic amines exhibit strong absorbance in the ultraviolet region.[4] Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Apparatus and Materials
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Sonicator.
-
-
Reagents and Chemicals:
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or Phosphoric acid, analytical grade).[5]
-
This compound reference standard and test samples.
-
Experimental Protocols
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established to ensure optimal separation of the main peak from potential impurities with a reasonable run time.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), 55:45 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
Reagent and Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[6]
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix 550 mL of Acetonitrile with 450 mL of the aqueous phase.
-
Degas the final mobile phase mixture by sonication for 15 minutes or by vacuum filtration.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
-
Test Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
-
System Suitability Testing (SST)
Before commencing sample analysis, the performance of the chromatographic system must be verified.[7][8] This is achieved by making five replicate injections of the standard solution. The acceptance criteria for the system suitability test are outlined in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the standard solution five times. Verify that all SST parameters meet the acceptance criteria defined in Table 2.
-
Inject the test sample solutions in duplicate.
-
After the analysis is complete, process the chromatograms using the data acquisition software.
Data Presentation and Analysis
The purity of the sample is calculated based on the principle of area normalization. Identify the peak corresponding to this compound using the retention time from the standard chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram (excluding solvent peaks).
Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows and Relationships
Experimental Workflow
The overall process for the purity analysis is illustrated in the following workflow diagram.
Method Validation Relationships
A robust analytical method must be validated to ensure it is fit for its intended purpose. The relationship between key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, is shown below.[1]
Conclusion
The HPLC method described in this application note is simple, precise, and reliable for the routine purity determination of this compound. The provided protocols and system suitability criteria will enable researchers and quality control analysts to obtain accurate and consistent results, ensuring the quality of this important pharmaceutical intermediate. The method is also suitable for further validation according to ICH guidelines for use in a regulated environment.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. Separation of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Purification of (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (5-Chloro-2-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The following methods are described: fractional vacuum distillation, column chromatography, and recrystallization (as a salt). Purity and yield are critical parameters in drug development, and these protocols offer strategies to achieve high-purity material.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the impurity profile, the scale of the purification, and the desired final purity. The following table summarizes typical quantitative data expected from each method for the purification of this compound.
| Purification Technique | Purity Achieved (by HPLC) | Typical Yield (%) | Key Advantages | Common Impurities Removed |
| Fractional Vacuum Distillation | > 99.0% | 85-95% | Effective for removing non-volatile impurities and some closely boiling isomers. Scalable. | High-boiling point impurities, residual solvents, starting materials. |
| Column Chromatography | > 99.5% | 70-85% | High-resolution separation, effective for removing structurally similar impurities. | Isomeric impurities, by-products with similar polarity. |
| Recrystallization (as Hydrochloride Salt) | > 99.8% | 80-90% (after salt formation) | Highly effective for achieving very high purity, removes a wide range of impurities. | Polar and non-polar impurities, trace metals. |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for the purification of thermally stable liquids with different boiling points. This compound is expected to have a high boiling point, making vacuum distillation necessary to prevent decomposition.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Process:
-
Begin stirring (if using a stir bar).
-
Gradually apply vacuum to the system, aiming for a pressure of 0.1-1.0 mmHg.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at a stable boiling point. For analogous compounds, the boiling point can be in the range of 120-150 °C at reduced pressure[1][2].
-
Once the main fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
-
-
Analysis: Analyze the purity of the collected fraction using HPLC or GC-MS.
Caption: Fractional Vacuum Distillation Workflow.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar polarities.
Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is often effective for amines. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the amine from tailing on the acidic silica gel.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude amine onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified amine.
-
Confirm the purity using HPLC or NMR spectroscopy.
-
Caption: Column Chromatography Workflow.
Recrystallization as a Hydrochloride Salt
Converting the amine to a salt and then recrystallizing it is an excellent method for achieving high purity. The salt often has better-defined crystalline properties than the free base.
Protocol:
-
Salt Formation:
-
Dissolve the purified or crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization. Common choices include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.
-
Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath or refrigerator can improve the yield.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
-
Analysis:
-
Determine the melting point of the salt. A sharp melting point is indicative of high purity.
-
Confirm the purity by HPLC or elemental analysis.
-
References
Application Notes and Protocols for the Utilization of (5-Chloro-2-methoxyphenyl)methanamine in Solid-Phase Synthesis
Note: Extensive literature searches did not yield established, publicly available protocols or application notes for the direct use of (5-Chloro-2-methoxyphenyl)methanamine in solid-phase synthesis. The following information is therefore provided as a theoretical framework and guide for researchers and drug development professionals interested in exploring its potential applications based on its chemical properties and general principles of solid-phase organic synthesis (SPOS).
Introduction and Potential Applications
This compound is a primary benzylamine derivative. Its structure suggests potential utility in solid-phase synthesis, primarily as a building block for the construction of diverse molecular libraries or as a component in the synthesis of novel linkers for solid supports.
Potential Applications:
-
Building Block in Combinatorial Chemistry: The primary amine functionality allows for its immobilization on a variety of solid supports. Once attached, the aromatic ring can be further functionalized, or the amine can participate in on-resin reactions such as amide bond formation, reductive amination, or the synthesis of heterocyclic scaffolds.
-
Synthesis of Novel Linkers: The methoxy and chloro substituents on the phenyl ring can influence the electronic properties and cleavage conditions of linkers derived from this molecule. Researchers could potentially synthesize novel acid-labile or photolabile linkers by incorporating this moiety.
-
Scaffold for Heterocycle Synthesis: Substituted benzylamines are valuable precursors in the synthesis of various nitrogen-containing heterocycles, such as quinazolinones and benzodiazepines. A solid-phase approach using immobilized this compound could facilitate the rapid generation of libraries of such compounds.
Proposed Experimental Workflow
The following diagram illustrates a hypothetical workflow for the utilization of this compound as a building block in solid-phase synthesis.
Caption: Hypothetical workflow for solid-phase synthesis using this compound.
Experimental Protocols (Hypothetical)
The following protocols are generalized procedures and would require optimization for specific applications.
Protocol 3.1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the primary amine to a highly acid-labile resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Amine Solution Preparation: In a separate vial, dissolve 2 equivalents of this compound (relative to resin loading) and 4 equivalents of DIPEA in anhydrous DCM.
-
Coupling: Drain the DCM from the swollen resin and add the amine solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of MeOH and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum. The loading of the amine can be determined by weight gain or by cleaving a small amount of resin and quantifying the released amine.
Protocol 3.2: On-Resin Acylation of Immobilized this compound
This protocol describes the formation of an amide bond on the immobilized amine.
Materials:
-
Amine-loaded resin from Protocol 3.1
-
Carboxylic acid (3 equivalents)
-
HBTU (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in DMF for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid, HBTU, and DIPEA in DMF. Allow the mixture to stand for 5-10 minutes to pre-activate the acid.
-
Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the reaction.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum before proceeding to the next step or cleavage.
Protocol 3.3: Cleavage of the Product from the Resin
This protocol describes the release of the final product from the 2-chlorotrityl resin.
Materials:
-
Product-loaded resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried, product-loaded resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Precipitation: Precipitate the cleaved product by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Isolation: Pellet the precipitated product by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Drying and Purification: Dry the crude product under vacuum. The product can then be purified by techniques such as reverse-phase HPLC.
Quantitative Data
As no specific experimental data for the use of this compound in solid-phase synthesis has been reported in the literature, a table of quantitative data cannot be provided. Researchers employing this compound would need to generate such data through their own experiments. Key parameters to quantify would include:
-
Resin Loading: The amount of this compound successfully immobilized on the solid support (typically in mmol/g).
-
Reaction Yields: The efficiency of on-resin reactions, which can be assessed qualitatively (e.g., Kaiser test) or quantitatively after cleavage and purification.
-
Purity of Cleaved Product: The purity of the final compound after cleavage from the resin, typically determined by HPLC and LC-MS.
Logical Relationships in Application
The following diagram illustrates the decision-making process for utilizing this compound in a solid-phase synthesis project.
Caption: Decision process for using this compound in SPOS.
Disclaimer: The provided protocols and workflows are hypothetical and intended for guidance only. All laboratory work should be conducted with appropriate safety precautions and after a thorough literature review of related solid-phase synthesis techniques. Optimization of reaction conditions will be necessary.
Application Notes and Protocols for the Use of (5-Chloro-2-methoxyphenyl)methanamine as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxyphenyl)methanamine is a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the chloro and methoxy substituents on the phenyl ring provides unique electronic and steric properties that can be exploited to generate novel molecular scaffolds with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of quinazolines, quinolines, and benzimidazoles using this compound as a key starting material. These heterocyclic cores are prevalent in numerous FDA-approved drugs and clinical candidates, particularly in the area of oncology.
I. Synthesis of Bioactive Quinazoline Derivatives
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general strategy for the synthesis of quinazolines from this compound involves its condensation with a suitable 2-aminobenzaldehyde or 2-aminobenzophenone derivative.
Application Note: Synthesis of 2-((5-Chloro-2-methoxyphenyl)methyl)-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a two-step synthesis of a substituted quinazolinone. The initial step involves the formation of a Schiff base by condensation of this compound with 2-amino-4,5-dimethoxybenzaldehyde, followed by an intramolecular cyclization. This class of compounds is of interest for its potential to inhibit receptor tyrosine kinases.
Experimental Protocol:
Step 1: Synthesis of (E)-N-((2-amino-4,5-dimethoxyphenyl)methylene)-1-(5-chloro-2-methoxyphenyl)methanamine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
2-Amino-4,5-dimethoxybenzaldehyde (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a solution of 2-amino-4,5-dimethoxybenzaldehyde in anhydrous ethanol, add this compound.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 2-((5-Chloro-2-methoxyphenyl)methyl)-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one
-
Reagents and Materials:
-
Schiff base from Step 1 (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Round-bottom flask
-
Heating mantle
-
-
Procedure:
-
Dissolve the Schiff base in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired quinazolinone.
-
Quantitative Data: Anticancer Activity of Structurally Related Quinazoline Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) |
| 4-Anilinoquinazolines | EGFR | A549 (NSCLC) | 0.05 - 5.0 |
| 6,7-Dimethoxyquinazolines | EGFR | MCF-7 (Breast) | 0.1 - 10.0 |
| 2-Substituted Quinazolinones | Various Kinases | HCT-116 (Colon) | 1.0 - 25.0 |
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Quinazoline-based inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and its inhibition.
II. Synthesis of Bioactive Quinoline Derivatives
Quinoline scaffolds are present in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities, including anticancer and antimicrobial properties. A plausible synthetic route to quinolines from this compound is through a modified Friedländer annulation.
Application Note: Synthesis of 2-Substituted-6-chloro-7-methoxyquinolines
This protocol outlines a potential pathway for the synthesis of a substituted quinoline via the reaction of an enamine, derived from this compound, with a 2-aminobenzaldehyde. The resulting quinoline core can be further functionalized to explore structure-activity relationships.
Experimental Protocol:
Step 1: Formation of an Enamine Intermediate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
A suitable ketone or aldehyde with an α-methylene group (e.g., cyclohexanone) (1.1 eq)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Combine this compound, the carbonyl compound, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask fitted with a Dean-Stark trap.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Once the theoretical amount of water is collected, cool the reaction mixture. The resulting solution contains the enamine and is typically used directly in the next step without isolation.
-
Step 2: Friedländer Annulation
-
Reagents and Materials:
-
Enamine solution from Step 1
-
2-Amino-4-chloro-5-methoxybenzaldehyde (1.0 eq)
-
Lewis acid catalyst (e.g., ZnCl₂) or a Brønsted acid
-
High-boiling point solvent (e.g., diphenyl ether)
-
-
Procedure:
-
To the enamine solution from the previous step, add 2-amino-4-chloro-5-methoxybenzaldehyde and the catalyst.
-
Heat the reaction mixture to a high temperature (e.g., 180-250 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.
-
Quantitative Data: Anticancer Activity of Structurally Related Quinoline Derivatives
Quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including kinase inhibition.
| Compound Class | Target | Cell Line | IC50 (µM) |
| 4-Anilinoquinolines | VEGFR-2 | HUVEC | 0.01 - 1.0 |
| 7-Chloroquinolines | Various | NCI-60 Panel | 0.5 - 50.0 |
| 2,4-Disubstituted Quinolines | c-Met | A549 (NSCLC) | 0.1 - 15.0 |
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for quinoline synthesis.
III. Synthesis of Bioactive Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer effects through the inhibition of tubulin polymerization. A common synthetic route is the Phillips condensation of an o-phenylenediamine with an aldehyde.
Application Note: Synthesis of 2-(5-Chloro-2-methoxyphenyl)-1H-benzo[d]imidazoles
This protocol describes a two-step synthesis of a benzimidazole derivative. The first step involves the oxidation of this compound to the corresponding aldehyde, which is then condensed with an o-phenylenediamine.
Experimental Protocol:
Step 1: Oxidation to 5-Chloro-2-methoxybenzaldehyde
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂), or Dess-Martin periodinane)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture vigorously for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with DCM.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
-
Step 2: Phillips Condensation
-
Reagents and Materials:
-
5-Chloro-2-methoxybenzaldehyde from Step 1 (1.0 eq)
-
o-Phenylenediamine (or a substituted derivative) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Dissolve the aldehyde and o-phenylenediamine in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization.
-
Quantitative Data: Antiproliferative Activity of Structurally Related Benzimidazole Derivatives
Benzimidazole derivatives have shown potent antiproliferative activity, often by interfering with microtubule dynamics.
| Compound Class | Target | Cell Line | IC50 (µM) |
| 2-Arylbenzimidazoles | Tubulin | HeLa (Cervical) | 0.1 - 10.0 |
| N-substituted Benzimidazoles | Tubulin | A549 (NSCLC) | 0.05 - 5.0 |
| Fused Benzimidazoles | Various Kinases | K562 (Leukemia) | 0.5 - 20.0 |
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain benzimidazole derivatives bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization.
Disclaimer
The experimental protocols provided herein are intended as a guide for trained research professionals. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales. The biological activity data presented is for illustrative purposes and is based on structurally related compounds; the activity of the specific compounds synthesized using these protocols would need to be determined experimentally.
Synthesis of Glibenclamide impurity A from (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Glibenclamide Impurity A, chemically identified as 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide, is a known related substance of Glibenclamide.[1][2] This document provides detailed application notes and protocols for the synthesis of Glibenclamide Impurity A.
It is important to note that the synthesis of Glibenclamide Impurity A typically proceeds via the condensation of a 5-chloro-2-methoxybenzoyl derivative with 2-(4-sulfamoylphenyl)ethylamine. The starting material specified in the topic, (5-Chloro-2-methoxyphenyl)methanamine, is not the direct precursor to the amine portion of Glibenclamide Impurity A. Therefore, this document will focus on the established and documented synthesis of Glibenclamide Impurity A.
Synthetic Pathway Overview
The synthesis of Glibenclamide Impurity A is typically achieved through a two-step process. The first step involves the preparation of the activated carboxylic acid derivative, 5-chloro-2-methoxybenzoyl chloride, from 5-chloro-2-methoxybenzoic acid. The second step is the amide coupling of the benzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine to yield the final product.
Figure 1: General synthetic scheme for Glibenclamide Impurity A.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-methoxybenzoyl chloride
This protocol describes the conversion of 5-chloro-2-methoxybenzoic acid to its corresponding acid chloride, a key intermediate for the subsequent amidation reaction.
Materials:
-
5-Chloro-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or other suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean and dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxybenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux (the temperature will depend on the boiling point of thionyl chloride, approximately 76 °C) and maintained for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
After completion of the reaction, the excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 5-chloro-2-methoxybenzoyl chloride.
-
The crude product can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of Glibenclamide Impurity A (4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide)
This protocol details the amide coupling reaction between 5-chloro-2-methoxybenzoyl chloride and 2-(4-sulfamoylphenyl)ethylamine to produce Glibenclamide Impurity A.
Materials:
-
5-Chloro-2-methoxybenzoyl chloride
-
2-(4-sulfamoylphenyl)ethylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-sulfamoylphenyl)ethylamine hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve 5-chloro-2-methoxybenzoyl chloride (1 equivalent) in DCM.
-
Slowly add the solution of 5-chloro-2-methoxybenzoyl chloride to the amine solution at room temperature with constant stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure Glibenclamide Impurity A as a solid.
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis of Glibenclamide Impurity A.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-Chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | Starting Material |
| 5-Chloro-2-methoxybenzoyl chloride | C₈H₆Cl₂O₂ | 205.04 | Intermediate |
| 2-(4-sulfamoylphenyl)ethylamine | C₈H₁₂N₂O₂S | 200.26 | Reactant |
| Glibenclamide Impurity A | C₁₆H₁₇ClN₂O₄S | 368.84 | Final Product |
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of Glibenclamide Impurity A.
References
Application Note 1: Synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
An extensive review of current literature indicates that while the (5-Chloro-2-methoxyphenyl)methanamine scaffold is a key building block, detailed anti-cancer agent development has been more prominently reported on derivatives of the closely related structure, 5-Chloro-2-methoxybenzoic acid. Specifically, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated, showing significant promise as anti-cancer agents.[1][2][3]
These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines and have been investigated for their mechanism of action.[1][2][3] This document provides detailed application notes and protocols based on these findings to guide researchers in the development and evaluation of anti-cancer agents incorporating the (5-Chloro-2-methoxyphenyl) moiety.
The synthesis of this class of compounds is a multi-step process beginning with 5-Chloro-2-methoxybenzoic acid. The general synthetic scheme involves the formation of an amide bond followed by chlorosulfonation and subsequent reaction with various amines to generate a library of derivatives.[1][2]
Logical Workflow for Synthesis
References
Application Notes and Protocols for the Scale-up Synthesis of (5-Chloro-2-methoxyphenyl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scale-up synthesis of (5-Chloro-2-methoxyphenyl)methanamine and its derivatives. The methodologies described are suitable for laboratory and pilot-plant scale production.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Notably, certain benzamide derivatives have shown potential as anti-cancer agents by inducing apoptosis and causing cell cycle arrest. The synthetic routes described herein focus on reliable and scalable methods, starting from commercially available materials.
Synthetic Schemes
The primary route to this compound involves the reductive amination of 5-Chloro-2-methoxybenzaldehyde. Derivatives, such as N-substituted benzamides, can be synthesized from the corresponding carboxylic acid.
Scheme 1: Synthesis of this compound
A common and scalable method for the synthesis of this compound is the reductive amination of 5-Chloro-2-methoxybenzaldehyde.
Caption: Reductive amination workflow for the synthesis of this compound.
Scheme 2: Synthesis of N-(4-Sulphamoylphenyl) Benzamide Derivatives
This scheme outlines the synthesis of bioactive benzamide derivatives starting from 5-chloro-2-methoxybenzoic acid.[1]
Caption: Synthetic pathway to N-(4-Sulphamoylphenyl) Benzamide derivatives.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 5-Chloro-2-methoxybenzaldehyde
This protocol is adapted from established procedures for the methylation of substituted salicylaldehydes.
Materials:
-
5-Chlorosalicylic acid
-
Dimethyl sulfate
-
Anhydrous potassium carbonate
-
Acetone
Procedure:
-
To a stirred suspension of 5-chlorosalicylic acid (100 g, 0.58 mol) and anhydrous potassium carbonate (315 g, 2.28 mol) in acetone (1 L), slowly add dimethyl sulfate (215 g, 1.70 mol) under reflux.
-
Maintain the reflux for 45 minutes.
-
After cooling, evaporate the acetone under reduced pressure.
-
The residue is then taken up in ether and washed with a 5% aqueous sodium hydroxide solution.
-
Dry the ether extract and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation to obtain 5-Chloro-2-methoxybenzaldehyde.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| 5-Chlorosalicylic acid | 172.57 | 0.58 | 100 g | - |
| Dimethyl sulfate | 126.13 | 1.70 | 215 g | - |
| Potassium carbonate | 138.21 | 2.28 | 315 g | - |
| 5-Chloro-2-methoxybenzaldehyde | 170.59 | - | - | ~66% |
Protocol 2: Scale-up Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide
This protocol is based on a patented industrial process.
Materials:
-
Methyl-5-chloro-2-methoxybenzoate
-
Phenethylamine
Procedure:
-
A mixture of methyl-5-chloro-2-methoxybenzoate (200 g, 1 mole) and phenethylamine (240 g, 2 moles) is heated at 125°C for 5 hours.
-
The reaction product is then distilled to yield N-phenethyl-5-chloro-2-methoxybenzamide.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| Methyl-5-chloro-2-methoxybenzoate | 200.62 | 1 | 200 g | - |
| Phenethylamine | 121.18 | 2 | 240 g | - |
| N-phenethyl-5-chloro-2-methoxybenzamide | 289.76 | - | 243 g | 84% |
Protocol 3: Laboratory Scale Synthesis of 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide
This protocol is adapted from a study on anti-cancer agents.[1]
Materials:
-
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide
-
Propylamine
-
Sodium carbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide in a 2:1 mixture of THF and water.
-
Add sodium carbonate and the appropriate amine (propylamine).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the final product as a white powder.
| Reactant/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide | 398.89 | 92% | >99% |
Biological Activity and Signaling Pathways
Certain derivatives of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines.[1] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Caption: Proposed mechanism of anti-cancer activity.
References
Troubleshooting & Optimization
Troubleshooting (5-Chloro-2-methoxyphenyl)methanamine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Chloro-2-methoxyphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reductive amination of 5-chloro-2-methoxybenzaldehyde. This process typically involves two main steps: the formation of an imine intermediate by reacting the aldehyde with an amine source (commonly ammonia), followed by the reduction of the imine to the desired primary amine.[1][2][3]
Q2: Which reducing agents are suitable for the reductive amination of 5-chloro-2-methoxybenzaldehyde?
A2: A variety of reducing agents can be employed. For direct reductive amination, where the aldehyde, amine, and reducing agent are mixed, milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine in the presence of the aldehyde. For a two-step process where the imine is pre-formed, a stronger reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) can be used.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). You can spot the starting aldehyde, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot will indicate the progression of the reaction. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the product and any side products.[4][5][6]
Q4: What are the expected physical properties of the starting material, 5-chloro-2-methoxybenzaldehyde?
A4: 5-chloro-2-methoxybenzaldehyde is typically a white to light yellow solid with a melting point in the range of 75-79°C and a boiling point of 152°C at 15 Torr.[7]
Troubleshooting Guide
Low or No Product Yield
Q5: I am observing a very low yield of the desired this compound. What are the potential causes?
A5: Low yields in the reductive amination of 5-chloro-2-methoxybenzaldehyde can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. This can be addressed by removing water formed during the reaction, for instance, by using a Dean-Stark apparatus or adding molecular sieves. The reaction may also benefit from a mildly acidic catalyst.
-
Inefficient Reduction: The chosen reducing agent may be weak or may have decomposed. It is crucial to use a fresh, high-quality reducing agent.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. Ensure the reaction is running at the optimal temperature for the chosen reducing agent and for a sufficient duration.
The following table summarizes typical reaction conditions for improving yield:
| Parameter | Condition 1 (One-Pot) | Condition 2 (Two-Step) |
| Amine Source | Ammonia in Methanol | Aqueous Ammonia |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) |
| Solvent | Dichloromethane (DCM) or Methanol | Methanol |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | Imine formation: 1-2h; Reduction: 2-4h |
| Typical Yield | 60-80% | 55-75% |
Common Side Reactions and Impurities
Q6: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could it be?
A6: A common side reaction, especially when using a primary amine product in the presence of unreacted aldehyde, is over-alkylation. The newly formed this compound can react with another molecule of 5-chloro-2-methoxybenzaldehyde to form the secondary amine, N,N-bis((5-chloro-2-methoxyphenyl)methyl)amine.
Mitigation Strategies:
-
Use a molar excess of the ammonia source.
-
Slowly add the reducing agent to the mixture of the aldehyde and ammonia to ensure the imine is reduced as it is formed.
-
Consider a two-step process where the aldehyde is fully converted to the imine before the addition of the reducing agent.
Q7: I have isolated a significant amount of 5-chloro-2-methoxybenzyl alcohol. How can I prevent this?
A7: The formation of 5-chloro-2-methoxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine. This is more likely to occur with strong reducing agents like sodium borohydride in a one-pot reaction.
Preventative Measures:
-
Use a milder and more selective reducing agent such as STAB or NaBH₃CN, which preferentially reduce the iminium ion over the aldehyde.
-
In a two-step approach, ensure complete imine formation before introducing the reducing agent.
Q8: My reaction with aqueous ammonia has produced a complex mixture of products. What might be happening?
A8: The reaction of aromatic aldehydes with aqueous ammonia can sometimes lead to the formation of hydrobenzamides.[8] In this case, three molecules of 5-chloro-2-methoxybenzaldehyde could condense with two molecules of ammonia. Subsequent reduction of this intermediate can lead to a mixture of the desired primary amine and the corresponding secondary amine.
Recommendations:
-
Use a solution of ammonia in an organic solvent like methanol to have better control over the reaction.
-
Carefully monitor the reaction by TLC to observe the formation of intermediates.
The following diagram illustrates a troubleshooting workflow for low product yield:
References
- 1. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. scribd.com [scribd.com]
Optimizing reaction conditions for (5-Chloro-2-methoxyphenyl)methanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (5-Chloro-2-methoxyphenyl)methanamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways for the preparation of this compound are:
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Reductive Amination of 5-Chloro-2-methoxybenzaldehyde: This is a common and direct method where the corresponding aldehyde reacts with an amine source, typically ammonia, in the presence of a reducing agent.[1]
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Reduction of 5-Chloro-2-methoxybenzonitrile: This route involves the reduction of the nitrile functional group to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[2]
Q2: Which reducing agent is most suitable for the reductive amination of 5-Chloro-2-methoxybenzaldehyde?
A2: The choice of reducing agent is critical for a successful reductive amination. For the synthesis of primary amines from aldehydes, common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C). While NaBH₄ is a cost-effective option, it can also reduce the starting aldehyde. NaBH(OAc)₃ is a milder and more selective reagent that preferentially reduces the intermediate imine. Catalytic hydrogenation is also an effective method, particularly in industrial settings.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: During the reductive amination, potential side reactions include the reduction of the starting aldehyde to an alcohol (5-chloro-2-methoxybenzyl alcohol) and the formation of secondary or tertiary amines through over-alkylation of the product. In the case of nitrile reduction, incomplete reduction can lead to the formation of imines as impurities.
Q4: How can I purify the final product, this compound?
A4: Purification of the final amine product can typically be achieved through distillation under reduced pressure or by column chromatography on silica gel. An acid-base extraction can also be employed to separate the basic amine from non-basic impurities. The product can be isolated and stored as the hydrochloride salt, which is often more stable and crystalline.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety precautions should be strictly followed. When working with lithium aluminum hydride (LiAlH₄), extreme caution is necessary as it is a highly reactive and pyrophoric reagent that reacts violently with water.[3] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound in Reductive Amination
| Possible Cause | Recommended Solution |
| Incomplete Imine Formation | The formation of the imine intermediate from the aldehyde and ammonia is an equilibrium process. To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. |
| Reduction of Starting Aldehyde | If using a strong reducing agent like NaBH₄, it may be reducing the 5-chloro-2-methoxybenzaldehyde to the corresponding alcohol. Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Alternatively, pre-form the imine before adding NaBH₄. |
| Catalyst Inactivity (for catalytic hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and active. If the reaction is sluggish, consider increasing the catalyst loading or the hydrogen pressure. The catalyst can be sensitive to impurities in the starting materials or solvent. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For reductive amination with ammonia, higher concentrations of ammonia can favor the formation of the primary amine.[4] |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Recommended Solution |
| 5-Chloro-2-methoxybenzyl alcohol | Reduction of the starting aldehyde. | Use a milder reducing agent (see Problem 1). Ensure the reaction temperature is not too high, as this can favor aldehyde reduction. |
| Secondary/Tertiary Amines | Over-alkylation of the primary amine product. | Use a large excess of ammonia to outcompete the product amine for reaction with the aldehyde. A stepwise approach where the imine is formed first, followed by reduction, can also minimize this side reaction.[1] |
| Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure all reagents are added in the correct stoichiometry. For catalytic reactions, check catalyst activity. |
| Imine Intermediate | Incomplete reduction of the imine. | Increase the amount of the reducing agent or the reaction time for the reduction step. Ensure the reducing agent is not quenched by moisture. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination of Halogenated Benzaldehydes
| Aldehyde | Catalyst (mol%) | Temp (°C) | Pressure (MPa H₂) | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | Fe/(N)SiC (10) | 120 | 6.5 | 20 | >75 |
| 4-Bromobenzaldehyde | Fe/(N)SiC (10) | 120 | 6.5 | 20 | >75 |
| 4-Fluorobenzaldehyde | Fe/(N)SiC (10) | 120 | 6.5 | 20 | >75 |
| 4-Methylbenzaldehyde | Fe/(N)SiC (10) | 120 | 6.5 | 20 | good |
Data is representative for substituted benzaldehydes and is based on iron-catalyzed reductive amination with aqueous ammonia.[5] Specific yields for 5-Chloro-2-methoxybenzaldehyde may vary.
Table 2: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Substrate | Product | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Nitriles | Primary Amines | Very powerful, non-selective reducing agent. Reacts violently with water and protic solvents. Requires anhydrous conditions and careful work-up.[2] |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | Nitriles | Primary Amines | Generally requires high pressure and/or temperature. The catalyst can be sensitive to impurities. A good option for large-scale synthesis. |
| Sodium Borohydride (NaBH₄) with CoCl₂ | Nitriles | Primary Amines | A milder alternative to LiAlH₄. The addition of a cobalt salt is necessary to facilitate the reduction of the nitrile group. |
Experimental Protocols
Protocol 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
Materials:
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5-Chloro-2-methoxybenzaldehyde
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Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
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Methanol or Dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) in portions. Caution: If using NaBH₄, gas evolution (hydrogen) will occur.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC.
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash with a saturated solution of sodium bicarbonate, followed by brine.
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Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
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Salt Formation (Optional): For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.
Protocol 2: Reduction of 5-Chloro-2-methoxybenzonitrile with LiAlH₄
Materials:
-
5-Chloro-2-methoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 15%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 5-Chloro-2-methoxybenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. Caution: This is a highly exothermic process with vigorous gas evolution.
-
Filtration and Extraction: A granular precipitate should form. Stir the mixture for 30 minutes, then filter the solid and wash it thoroughly with diethyl ether.
-
Drying and Concentration: Dry the combined ethereal filtrates over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Technical Support Center: Synthesis of (5-Chloro-2-methoxyphenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (5-Chloro-2-methoxyphenyl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of 5-Chloro-2-methoxybenzaldehyde.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Imine Formation | The initial reaction between the aldehyde and the amine to form the imine is crucial. Ensure anhydrous conditions as water can inhibit imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. A catalytic amount of a weak acid, such as acetic acid, can facilitate this step. |
| Sub-optimal Reducing Agent | The choice of reducing agent is critical. For this substrate, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is milder and more selective for the imine over the aldehyde. Sodium borohydride (NaBH₄) can also be used, but may also reduce the starting aldehyde. |
| Incorrect Reaction Temperature | Imine formation is often carried out at room temperature, while the reduction step might require cooling to 0°C before the addition of the reducing agent to control the reaction rate and minimize side reactions. Some protocols may benefit from gentle heating during imine formation. |
| Decomposition of Starting Material or Product | The starting aldehyde or the final amine product may be sensitive to the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of byproducts. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Mitigation Strategy |
| 5-Chloro-2-methoxybenzyl alcohol | A common byproduct resulting from the reduction of the starting aldehyde. | Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the imine. Add the reducing agent portion-wise at a controlled temperature. |
| N,N-bis((5-chloro-2-methoxyphenyl)methyl)amine (Dialkylation Product) | This secondary amine is formed when the primary amine product reacts further with the starting aldehyde. | Use a molar excess of the amine source (ammonia or an ammonium salt) relative to the aldehyde. A two-step process where the imine is formed first, followed by reduction, can also minimize this side reaction. |
| Unreacted Starting Aldehyde | Can be due to incomplete reaction or inefficient imine formation. | Ensure sufficient reaction time and monitor by TLC. Optimize the stoichiometry of reagents and consider the use of a weak acid catalyst for imine formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of 5-chloro-2-methoxybenzaldehyde. This reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source (like ammonia or an ammonium salt), which is then reduced to the desired primary amine.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent can significantly impact the yield and purity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its high selectivity for reducing the imine in the presence of the aldehyde, thus minimizing the formation of 5-chloro-2-methoxybenzyl alcohol as a byproduct. Sodium borohydride (NaBH₄) is also effective but may require more careful control of reaction conditions.
Q3: How can I minimize the formation of the dialkylated secondary amine?
A3: Over-alkylation can be a significant issue. To favor the formation of the primary amine, it is recommended to use a large excess of the nitrogen source, such as ammonia or ammonium acetate. This increases the probability of the aldehyde reacting with the primary amine source rather than the newly formed product.
Q4: What are the optimal reaction conditions for the reductive amination of 5-chloro-2-methoxybenzaldehyde?
A4: Optimal conditions can vary, but a general starting point is to perform the reaction in a suitable solvent like methanol or dichloromethane at room temperature. The use of a catalytic amount of acetic acid can facilitate imine formation. The reduction is typically carried out by the portion-wise addition of the reducing agent at 0°C to room temperature.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. An alternative method is an acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the pH of the aqueous layer is raised to liberate the free amine, which can then be extracted with an organic solvent.
Quantitative Data
The following table summarizes typical yields for the reductive amination of substituted benzaldehydes, providing an estimate for the synthesis of this compound.
| Aldehyde | Amine Source | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 72-96 | [1] |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 60-89 | [1] |
| Benzaldehyde | Ammonia | Pt/C / H₂ | Isopropanol | 80 | ~90 | [2] |
Experimental Protocols
General Protocol for Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Imine Formation:
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In a round-bottom flask, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.
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Add ammonium acetate (10 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
-
Reduction:
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Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Removing impurities from (5-Chloro-2-methoxyphenyl)methanamine reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of (5-Chloro-2-methoxyphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via reductive amination?
A1: The impurity profile largely depends on the specific reaction conditions and reagents used. However, when synthesizing via reductive amination of 5-Chloro-2-methoxybenzaldehyde, the most common impurities include:
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Unreacted Starting Material: Residual 5-Chloro-2-methoxybenzaldehyde.
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Over-reduction Product: (5-Chloro-2-methoxyphenyl)methanol, formed by the reduction of the starting aldehyde.
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Solvent Adducts: Impurities arising from reactions with alcoholic solvents, which can generate undesired alkyl amine byproducts if the alcohol is oxidized by the catalyst.[1]
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Dimeric Species: Self-condensation or other side-reaction products.
Q2: My product is streaking badly during silica gel column chromatography. What causes this and how can I prevent it?
A2: This is a very common issue when purifying basic amines on standard silica gel. The streaking is caused by a strong acid-base interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction leads to poor separation, broad peaks, and potential loss of the compound on the column.
To mitigate this, you can:
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Add a Competing Base: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), into your mobile phase (eluent).[3][4] Typically, 0.5-2% is sufficient. This "neutralizes" the acidic sites on the silica, allowing your product to elute cleanly.
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Use a Different Stationary Phase: Switch from silica gel to a less acidic or basic stationary phase. Options include amine-functionalized silica or basic alumina.[2][3] Amine-functionalized columns are particularly effective at minimizing the strong interactions that cause streaking.[3]
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase flash chromatography can be a very effective method for purifying basic amines. To achieve good retention and separation, the mobile phase pH should be alkaline.[2] At a higher pH, the amine will be in its free-base form, making it more lipophilic (less polar) and thus more retentive on a C18 column.[2] A typical mobile phase would be a gradient of water and acetonitrile containing a basic modifier like 0.1% triethylamine.[2]
Q4: Are there non-chromatographic methods to purify my product?
A4: Yes. Depending on the nature of the impurities, you can consider:
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Acid-Base Extraction: This classic technique is very effective for separating amines from neutral or acidic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. Hexane and ethyl acetate/hexane mixtures have been used for recrystallizing similar structures.[5]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can effectively separate it from less volatile or non-volatile impurities.[5]
Troubleshooting Guide
This guide helps diagnose and solve common purification challenges.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Product Streaking on TLC/Column | Strong interaction between the basic amine and acidic silica.[2][3] | 1. Add 1-2% triethylamine or ammonium hydroxide to the eluent. 2. Switch to an amine-functionalized silica column.[3] 3. Use basic alumina as the stationary phase.[2] |
| Low Product Recovery from Column | Irreversible binding of the product to the acidic silica column. | 1. Use a modified mobile phase or an alternative stationary phase as described above. 2. Flush the column with a highly polar, basic solvent system (e.g., 10% NH₄OH in Methanol) after your run to recover bound material. |
| Co-elution of Impurities | Insufficient separation (selectivity) between the product and impurities. | 1. Optimize the solvent system; try a ternary system (e.g., Hexane/EtOAc/Et₃N). 2. Switch to a different chromatography mode (e.g., reversed-phase with a basic modifier).[2] |
| Unreacted Aldehyde Present | Incomplete reaction or difficult separation due to similar polarity. | 1. Use an acid/base extraction to separate the neutral aldehyde from the basic amine. 2. Consider a sodium bisulfite wash to form a water-soluble adduct with the aldehyde. |
| (5-Chloro-2-methoxyphenyl)methanol Impurity | Over-reduction of the starting aldehyde. | This impurity is more polar than the desired amine. Careful column chromatography, potentially with a shallow gradient, should allow for separation. |
Purification Workflows & Diagrams
A logical workflow can help determine the best purification strategy.
Caption: A decision-making workflow for selecting a purification strategy.
The diagram below illustrates the mechanism of column streaking and how a basic modifier resolves the issue.
Caption: Interaction of a basic amine with standard vs. modified silica gel.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (Et₃N) Modifier
This protocol is designed to prevent peak tailing and improve the separation of the basic amine product.
-
Slurry Preparation:
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In a fume hood, prepare the column slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% v/v. For every 100 mL of eluent, add 1 mL of Et₃N.
-
-
Column Packing:
-
Pack the column with the prepared slurry as per standard laboratory procedure.
-
Do not let the column run dry.
-
-
Equilibration:
-
Equilibrate the packed column by flushing with at least 2-3 column volumes of the initial mobile phase containing 1% Et₃N. This ensures all acidic sites are passivated before loading the sample.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
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Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 98:2 Hexane:EtOAc + 1% Et₃N).
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate) to elute the product. Crucially, ensure the 1% Et₃N concentration is maintained in all prepared mobile phase mixtures.
-
-
Fraction Collection:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC). Visualize with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. High vacuum may be required to remove the final traces of triethylamine.
-
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities, such as unreacted aldehyde or the corresponding alcohol.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
-
Acidic Wash:
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl one more time to ensure complete recovery. Combine the aqueous extracts.
-
-
Removal of Neutral Impurities:
-
Discard the organic layer containing the neutral impurities.
-
-
Basification:
-
Place the combined acidic aqueous extracts in an ice bath to control any exotherm.
-
Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated amine may precipitate or form an oil.
-
-
Re-extraction of Pure Product:
-
Add fresh ethyl acetate to the basified aqueous solution in a clean separatory funnel.
-
Shake vigorously to extract the free-base amine product back into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
-
Drying and Isolation:
-
Combine all organic extracts.
-
Dry the organic solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
References
- 1. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzylamines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzylamines, offering potential causes and solutions in a question-and-answer format.
Reductive Amination
Question: My reductive amination reaction shows low or no conversion. What are the common causes and how can I improve the yield?
Answer:
Low conversion in reductive amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound/amine and the imine/water may not favor the imine.
-
Solution: Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. For sterically hindered ketones or anilines, pre-formation of the imine before adding the reducing agent can be beneficial.[1]
-
-
Deactivated Carbonyl Group: Electron-rich benzaldehydes or sterically hindered ketones can be less reactive.
-
Solution: Use a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the carbonyl group. Mildly acidic conditions (pH 4-5) can also facilitate imine formation.[2]
-
-
Inactive Reducing Agent: The reducing agent may have degraded.
-
Solution: Use a fresh batch of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally stable but should be stored in a desiccator.
-
-
Unfavorable Reaction Conditions: The solvent or temperature may not be optimal.
-
Solution: Methanol or other protic solvents often work well. For sluggish reactions, gently heating the reaction mixture may improve the rate of imine formation.[3]
-
Question: I am observing significant amounts of the corresponding alcohol from the reduction of my starting aldehyde/ketone. How can I prevent this side reaction?
Answer:
The formation of an alcohol byproduct indicates that the reducing agent is reacting with the starting carbonyl compound before imine formation is complete.
Potential Causes & Solutions:
-
Reducing Agent is Too Reactive: Sodium borohydride (NaBH₄) can be too reactive and reduce the aldehyde or ketone directly.
-
Solution: Switch to a milder reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.[2]
-
-
Simultaneous Addition of Reagents: Adding all reactants at once can lead to competitive reduction of the carbonyl.
-
Solution: Employ a stepwise procedure. First, allow the aldehyde/ketone and amine to stir together for a period to form the imine (monitor by TLC or NMR), and then add the reducing agent.[1]
-
Question: My primary amine is undergoing over-alkylation to form a tertiary amine. How can I promote mono-alkylation?
Answer:
Over-alkylation occurs when the secondary benzylamine product, which is often more nucleophilic than the starting primary amine, reacts further with the aldehyde and reducing agent.
Potential Causes & Solutions:
-
Stoichiometry: Using a 1:1 ratio of amine to aldehyde can still lead to over-alkylation.
-
Solution: Use an excess of the primary amine relative to the aldehyde. This increases the probability of the aldehyde reacting with the starting amine rather than the product.
-
-
Reaction Conditions: Certain conditions can favor the second alkylation.
-
Solution: A stepwise procedure, where the imine is formed first and then reduced, can help minimize over-alkylation.[1]
-
Gabriel Synthesis
Question: My Gabriel synthesis is giving a low yield of the primary benzylamine. What are the common pitfalls?
Answer:
While the Gabriel synthesis is a robust method for preparing primary amines, several factors can lead to lower than expected yields.
Potential Causes & Solutions:
-
Incomplete N-Alkylation: The reaction between potassium phthalimide and the benzyl halide may not go to completion.
-
Solution: Ensure anhydrous conditions, as water can react with the phthalimide anion. Using a polar aprotic solvent like DMF can improve the solubility of potassium phthalimide and accelerate the SN2 reaction.[4] Adding a catalytic amount of sodium iodide can promote the reaction with benzyl chlorides or bromides via the Finkelstein reaction.
-
-
Harsh Hydrolysis/Hydrazinolysis Conditions: The final deprotection step can sometimes lead to product degradation, especially if the substituted benzylamine contains sensitive functional groups.
-
Solution: For the Ing-Manske procedure, ensure complete reaction with hydrazine. If using acidic hydrolysis, be mindful of acid-sensitive groups on your molecule.[5]
-
-
Steric Hindrance: The Gabriel synthesis is generally not suitable for secondary alkyl halides due to competing elimination reactions. While benzyl halides are typically reactive, significant steric hindrance on the aromatic ring or the benzylic carbon can slow down the SN2 reaction.
-
Solution: If steric hindrance is an issue, consider alternative methods like reductive amination.
-
Direct Alkylation of Benzylamines
Question: I am attempting a direct N-alkylation of a benzylamine with a benzyl halide and getting a mixture of mono- and di-alkylated products, with a significant amount of the di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
Answer:
Over-alkylation is a classic problem in the direct alkylation of amines because the product amine is often more nucleophilic than the starting amine.[6]
Potential Causes & Solutions:
-
Relative Nucleophilicity: The secondary amine product reacts faster with the alkylating agent than the starting primary amine.
-
Solution 1: Stoichiometry Control: Use a large excess of the starting benzylamine. This statistically favors the reaction of the benzyl halide with the more abundant primary amine.
-
Solution 2: Slow Addition: Add the benzyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, further favoring reaction with the primary amine.[7]
-
-
Base Selection: The choice of base can influence the selectivity.
-
Solution: Using a bulky, non-nucleophilic base can help. Some studies suggest that cesium carbonate can be effective in suppressing over-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing a primary substituted benzylamine?
A1: Both the Gabriel synthesis and reductive amination of ammonia are effective methods. The Gabriel synthesis is excellent for avoiding over-alkylation and generally gives clean products.[5] Reductive amination with ammonia can also be effective but may require careful control of conditions to minimize the formation of secondary and tertiary amines.[8]
Q2: How do electron-withdrawing and electron-donating groups on the benzaldehyde affect reductive amination?
A2: Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) make the carbonyl carbon more electrophilic, which can speed up the initial attack by the amine to form the imine. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can slow down this step by making the carbonyl less electrophilic.[9]
Q3: My substituted benzylamine is an oil. How can I best purify it?
A3: If your benzylamine is an oil, vacuum distillation is a common and effective purification method.[5] If distillation is not feasible, column chromatography on silica gel can be used. It is often advantageous to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent the amine from streaking on the acidic silica gel. Conversion to a hydrochloride salt, recrystallization, and then liberation of the free base is another effective purification strategy.[10]
Q4: Can I use a secondary amine in the Gabriel synthesis?
A4: The traditional Gabriel synthesis is not suitable for preparing secondary amines. The reaction relies on the N-alkylation of phthalimide, which produces a primary amine upon deprotection.[5]
Q5: What are some common side reactions in the synthesis of benzylamines from benzyl halides and ammonia?
A5: The most significant side reaction is over-alkylation, leading to the formation of dibenzylamine and tribenzylamine.[6] This is because the product benzylamine is a better nucleophile than ammonia. To minimize this, a large excess of ammonia is typically used.
Data Presentation
Table 1: Comparison of Common Synthetic Routes to Substituted Benzylamines
| Synthesis Method | Typical Yield (%) | Key Advantages | Common Pitfalls | Suitable For |
| Reductive Amination | 60-95% | Wide substrate scope; one-pot procedure; mild conditions. | Over-alkylation; reduction of carbonyl; incomplete imine formation. | Primary, secondary, and tertiary amines. |
| Gabriel Synthesis | 70-90% | Excellent for primary amines; avoids over-alkylation. | Limited to primary amines; harsh deprotection conditions. | Primary amines. |
| Direct Alkylation | Variable | Simple procedure. | Significant over-alkylation; difficult to control selectivity. | Can be used for all classes, but selectivity is a major issue. |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde with Benzylamine
This protocol describes the synthesis of N-(4-methoxybenzyl)benzylamine.
Materials:
-
4-Methoxybenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq) and dichloromethane.
-
Add benzylamine (1.05 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of 4-Chlorobenzylamine
This protocol outlines the synthesis of 4-chlorobenzylamine from 4-chlorobenzyl chloride.
Materials:
-
Potassium phthalimide
-
4-Chlorobenzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add 4-chlorobenzyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture at 80-90 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the N-(4-chlorobenzyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the N-(4-chlorobenzyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture and add concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate to obtain the crude 4-chlorobenzylamine hydrochloride.
-
Dissolve the hydrochloride salt in water and basify with a sodium hydroxide solution to liberate the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chlorobenzylamine.
-
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Decision tree for selecting a synthetic method for substituted benzylamines.
References
- 1. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylamine synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Amination of 5-Chloro-2-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 5-chloro-2-methoxybenzaldehyde.
Catalyst Selection: Troubleshooting and FAQs
The successful amination of 5-chloro-2-methoxybenzaldehyde is highly dependent on the chosen synthetic route and catalyst system. The two primary methods for this transformation are Palladium-catalyzed Buchwald-Hartwig amination and reductive amination. Below are common issues and questions related to catalyst selection for both methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the amination of 5-chloro-2-methoxybenzaldehyde?
A1: The two most common and effective methods are:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction directly forms a C-N bond between the aryl chloride and an amine. It is versatile and tolerates a wide range of functional groups.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of an imine between the benzaldehyde and an amine, followed by in-situ reduction to the corresponding amine.
Q2: Which method is more suitable for my specific amine?
A2: The choice of method depends on the nature of your amine and the desired product.
-
Buchwald-Hartwig amination is generally preferred for coupling with a wide variety of primary and secondary amines, including those that are sterically hindered.
-
Reductive amination is often used for the synthesis of primary amines using ammonia or its surrogates, as well as for secondary and tertiary amines using the corresponding primary or secondary amines.
Q3: What are the key factors to consider when selecting a catalyst for the Buchwald-Hartwig amination of this substrate?
A3: For the Buchwald-Hartwig amination of an electron-rich aryl chloride like 5-chloro-2-methoxybenzaldehyde, the following are critical:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition of the aryl chloride and subsequent reductive elimination. Suitable ligands include Josiphos, YPhos, KPhos, XPhos, RuPhos, and Mor-DalPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used.
Q4: What are the common side reactions in the Buchwald-Hartwig amination of 5-chloro-2-methoxybenzaldehyde?
A4: Potential side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with hydrogen.
-
Diaryl Ether Formation: If water is present, the corresponding phenol can form, which can then couple with the starting material.
-
Diarylamine Formation: Over-amination, where the product amine reacts with another molecule of the starting material. The use of appropriate ligands can suppress this.[1][2]
Q5: For reductive amination, what are the most effective catalyst and reducing agent combinations?
A5: A variety of systems can be effective:
-
Catalytic Hydrogenation: H₂ gas with a heterogeneous catalyst like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.
-
Hydride Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. The choice of hydride often depends on the pH and the need for chemoselectivity.
-
Other Metals: Cobalt, Iridium, and other transition metals have also been shown to catalyze reductive aminations effectively.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Buchwald-Hartwig) | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation. |
| Low reactivity of the aryl chloride | Increase reaction temperature, screen more electron-rich and bulky ligands (e.g., second-generation biarylphosphines), or consider switching to the corresponding aryl bromide or iodide if synthetically feasible. | |
| Inappropriate base | The choice of base is crucial and substrate-dependent. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | |
| Low or No Conversion (Reductive Amination) | Inefficient imine formation | Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water. For weakly nucleophilic amines, acid catalysis (e.g., a catalytic amount of acetic acid) may be required. |
| Inactive reducing agent | Check the quality and age of the hydride reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. | |
| Formation of Side Products | Hydrodehalogenation (Buchwald-Hartwig) | Use a less reactive base or a ligand that promotes reductive elimination over competing pathways. |
| Alcohol formation (Reductive Amination) | This occurs from the reduction of the starting aldehyde. Use a milder reducing agent that selectively reduces the imine (e.g., NaBH₃CN). Ensure the amine is added before the reducing agent to favor imine formation. | |
| Over-alkylation (Reductive Amination) | Use a stoichiometric amount of the amine or a stepwise procedure where the imine is formed first, followed by reduction. | |
| Poor Reproducibility | Air or moisture sensitivity | Both Buchwald-Hartwig and some reductive amination catalysts can be sensitive to air and moisture. Use properly dried solvents and reagents, and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Reagent quality | Ensure the purity of the starting materials, amine, solvents, and reagents. |
Data Presentation: Catalyst Performance
The following table summarizes the performance of various cobalt-based catalysts for the reductive amination of p-methoxybenzaldehyde, a structurally similar substrate to 5-chloro-2-methoxybenzaldehyde. This data can serve as a starting point for catalyst selection in the amination of 5-chloro-2-methoxybenzaldehyde.
Table 1: Performance of Co-Containing Composites in the Reductive Amination of p-methoxybenzaldehyde with n-butylamine [3]
| Catalyst | Amine Product Yield (%) | By-product (Alcohol) Yield (%) | By-product (Schiff Base) Yield (%) |
| Co-Im/SiO₂ | 96 | 4 | - |
| Co-DAB/SiO₂-1 | 95 | 5 | - |
| Co-Phen/SiO₂-1 | 92 | 6 | 2 |
| Co-DAB/SiO₂-2 | 87 | 13 | - |
| Co-Mel/SiO₂-4 | 73 | 27 | - |
| Reaction Conditions: p-methoxybenzaldehyde, n-butylamine, catalyst (3 mol% Co), H₂ (100 bar), methanol, 100 °C, 4 hours. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 5-chloro-2-methoxybenzaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination using a Hydride Reducing Agent
This protocol is a general guideline and the choice of reducing agent and solvent may need to be optimized.
-
Imine Formation: To a solution of 5-chloro-2-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add the amine (1.0-1.2 equivalents). If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The addition of a drying agent like molecular sieves can be beneficial.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for catalyst selection in the amination of 5-chloro-2-methoxybenzaldehyde.
Caption: A logical decision tree for troubleshooting low-yield amination reactions.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimer formation in (5-Chloro-2-methoxyphenyl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (5-Chloro-2-methoxyphenyl)methanamine, with a specific focus on preventing the formation of the secondary amine dimer.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via reductive amination of 5-Chloro-2-methoxybenzaldehyde.
Issue 1: Low Yield of the Desired Primary Amine and Significant Dimer Formation
Primary Cause: The newly formed primary amine, this compound, is more nucleophilic than the ammonia source and can react with the starting aldehyde to form a secondary amine (dimer).
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Stoichiometry Control | Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the 5-Chloro-2-methoxybenzaldehyde. A molar ratio of 5-10 equivalents of the ammonia source is recommended. | Increases the probability of the aldehyde reacting with the primary ammonia source, thus minimizing dimer formation. |
| Choice of Reducing Agent | Employ a sterically hindered and milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the intermediate imine over the starting aldehyde, which can help reduce side reactions.[1] | Minimizes the reduction of the starting aldehyde to the corresponding alcohol and provides better control over the reduction of the imine, leading to higher selectivity for the primary amine. |
| pH Control | Maintain a slightly acidic to neutral pH (around 6-7) during the reaction. This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of acetic acid. | Promotes the formation of the iminium ion intermediate, which is more readily reduced than the free imine, and can help to suppress the reactivity of the product amine. |
| Slow Addition of Aldehyde | If dimer formation is persistent, consider a slow, controlled addition of the 5-Chloro-2-methoxybenzaldehyde to the reaction mixture containing the ammonia source and the reducing agent. | Maintains a low concentration of the aldehyde throughout the reaction, further favoring the reaction with the excess ammonia source over the newly formed primary amine. |
Issue 2: Formation of (5-Chloro-2-methoxyphenyl)methanol as a Major Byproduct
Primary Cause: The reducing agent is reducing the starting aldehyde, 5-Chloro-2-methoxybenzaldehyde, to the corresponding alcohol.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Use a Selective Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine/iminium ion over the carbonyl group compared to stronger reducing agents like sodium borohydride (NaBH₄).[1] | Significantly reduces the formation of the alcohol byproduct, leading to a cleaner reaction profile and higher yield of the desired amine. |
| Two-Step Procedure | First, allow the 5-Chloro-2-methoxybenzaldehyde and the ammonia source to react to form the imine intermediate. This can be monitored by techniques like TLC or NMR. Once the imine formation is complete, add the reducing agent. | This approach ensures that the reducing agent is introduced after the aldehyde has been consumed, thus preventing its reduction to the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the reductive amination of 5-Chloro-2-methoxybenzaldehyde with an ammonia source in the presence of a reducing agent. This one-pot reaction is generally efficient and avoids the use of harsher reagents.
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can spot the starting aldehyde, a co-spot of the aldehyde and the reaction mixture, and the reaction mixture itself. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is progressing.
Q3: What are the typical purification methods for this compound?
After an aqueous workup to remove the excess reagents, the crude product can be purified by column chromatography on silica gel. An acidic-basic extraction can also be employed. The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.
Q4: Are there alternative synthetic routes to this compound that avoid dimer formation?
Yes, alternative methods include:
-
Gabriel Synthesis: This method involves the reaction of potassium phthalimide with (5-chloro-2-methoxyphenyl)methyl halide, followed by hydrolysis or hydrazinolysis to yield the primary amine. This method is known for producing pure primary amines with no secondary or tertiary amine byproducts.
-
Reduction of 5-Chloro-2-methoxybenzonitrile: If the corresponding nitrile is available, it can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to favor the formation of the primary amine and minimize dimerization.
-
Reaction Setup: To a round-bottom flask, add 5-Chloro-2-methoxybenzaldehyde (1.0 eq) and a solution of ammonium acetate (5-10 eq) in a suitable solvent like methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound and the competing dimer formation side reaction.
Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound to minimize dimer formation.
References
Recrystallization solvent for (5-Chloro-2-methoxyphenyl)methanamine purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (5-Chloro-2-methoxyphenyl)methanamine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select a suitable recrystallization solvent for this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. To find the best solvent, you should perform small-scale solubility tests with a variety of solvents. Based on the structure of this compound, an aromatic amine, suitable starting solvents for testing include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and solvent mixtures (e.g., ethanol/water, toluene/heptane).
Q2: My compound is "oiling out" and not forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[1] Here are several strategies to address this:
-
Reduce Supersaturation : The solution may be too concentrated. Add a small amount of hot solvent to the mixture and reheat until the solution is clear before attempting to cool again.[1]
-
Slow Down Cooling : Rapid cooling often encourages oil formation.[1] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Use a Seed Crystal : If you have a small amount of the pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.[1]
-
Scratch the Flask : Gently scratching the inside of the flask with a glass rod at the surface of the solution can create a rough surface that promotes crystal nucleation.[2]
-
Solvent System Adjustment : Try using a different solvent or a solvent/anti-solvent system. A mixture of a good solvent and a poor solvent can sometimes encourage crystallization.[1]
Q3: No crystals are forming even after the solution has cooled completely. What is the problem?
A3: This typically indicates that too much solvent was used, and the solution is not saturated.[3][4] To resolve this, you can gently heat the solution to evaporate some of the solvent. Once you observe the formation of solid material in the hot solution, add a small amount of solvent back to redissolve it, and then allow it to cool again.
Q4: The purity of my compound did not improve after recrystallization. What went wrong?
A4: This could be due to several factors:
-
Ineffective Solvent : The chosen solvent may dissolve the impurities as well as the compound, or the impurities may be insoluble and were not removed by hot filtration. Re-evaluate your solvent choice.
-
Crystallization Occurred Too Quickly : Rapid crystal growth can trap impurities within the crystal lattice.[4] Ensure a slow cooling process.
-
Incomplete Washing : The surface of the crystals may be coated with impure mother liquor. Ensure the crystals are washed with a small amount of ice-cold, fresh solvent during filtration.[2]
Q5: My final yield is very low. How can I improve it?
A5: A low yield can result from several issues:
-
Using Too Much Solvent : The more solvent used, the more compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][4]
-
Premature Crystallization : If the solution cools and forms crystals during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Excessive Washing : Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for selecting a solvent and performing the recrystallization.
1. Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) to each tube at room temperature. Observe the solubility.
-
If the compound dissolves at room temperature, that solvent is unsuitable.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot.[3]
-
Allow the hot solutions to cool. The best solvent will be one from which the compound readily forms crystals upon cooling.
-
Consider testing solvent mixtures (e.g., ethanol/water). Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy, then reheat to clarify.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with occasional swirling. Continue adding solvent until the compound just dissolves.[2]
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2]
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Allow the crystals to dry completely.
Quantitative Data Summary
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling | Observations |
| Ethanol | Record Observation | Record Observation | Record Observation | Recrystallization of a related compound, 2-methylamino-5-chlorobenzophenone, was successful with ethanol.[5] |
| Methanol | Record Observation | Record Observation | Record Observation | Alcoholic solvents are suggested for purifying a similar compound, 5-Chloro-2-nitroaniline.[6] |
| Isopropanol | Record Observation | Record Observation | Record Observation | |
| Ethyl Acetate | Record Observation | Record Observation | Record Observation | |
| Toluene | Record Observation | Record Observation | Record Observation | |
| Heptane | Record Observation | Record Observation | Record Observation | |
| Ethanol/Water | Record Observation | Record Observation | Record Observation | An ethanol-water mixture was used for a derivative, N-phenethyl-5-chloro-2-methoxybenzamide.[7] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for amine recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 6. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 7. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
Stability issues of (5-Chloro-2-methoxyphenyl)methanamine under acidic conditions
Technical Support Center: (5-Chloro-2-methoxyphenyl)methanamine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly under acidic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound in a typical acidic solution (e.g., pH 2-5)?
In mildly acidic aqueous solutions, the primary amine group of this compound, being a basic site, will readily protonate to form its corresponding ammonium salt, (5-chloro-2-methoxyphenyl)methanaminium chloride (if using HCl). This is a reversible acid-base reaction and does not represent chemical degradation. The resulting ammonium salt is generally more water-soluble and may exhibit greater stability than the free base form. The compound is commercially available as the hydrochloride salt, indicating its stability in this protonated state[1].
Q2: What potential degradation pathways should be considered under forced acidic conditions (e.g., strong acid, elevated temperature)?
Forced degradation studies, which use more extreme conditions than typical use, are designed to identify potential degradation products.[2] For a benzylamine like this compound, several degradation pathways are theoretically possible under harsh acidic conditions (e.g., >1N HCl, heat):
-
Hydrolysis: The benzylic carbon-nitrogen (C-N) bond could undergo nucleophilic attack by water, leading to the formation of 5-chloro-2-methoxybenzyl alcohol and ammonia. This is generally a slow process for benzylamines but can be forced with heat and strong acid.
-
Oxidation: In the presence of oxidizing agents (including dissolved atmospheric oxygen), the benzylic carbon is susceptible to oxidation. This could lead to the formation of 5-chloro-2-methoxybenzaldehyde , which could be further oxidized to 5-chloro-2-methoxybenzoic acid .
-
Elimination/Rearrangement: While less common, other complex reactions or rearrangements could occur, particularly at very high temperatures.
Q3: I'm observing unexpected peaks in my HPLC chromatogram after treating my sample with acid. What could they be?
The appearance of new peaks suggests that the parent compound is degrading or that impurities present in the initial sample are reacting.
-
Check for Degradants: The new peaks are likely one of the potential degradation products mentioned in Q2 (e.g., the corresponding alcohol or aldehyde).
-
Evaluate Starting Material: Analyze an unstressed sample of your starting material. The peaks could correspond to pre-existing impurities that are more readily detected after the main peak decreases.
-
Method-Related Artifacts: Ensure that the acidic mobile phase or sample matrix is not causing on-column degradation or reacting with the stationary phase.
-
Use Mass Spectrometry: The most effective way to identify unknown peaks is to use a mass spectrometer (LC-MS) detector, which provides the mass-to-charge ratio of the eluting compounds, enabling structural elucidation.[3]
Refer to the Troubleshooting Guide below for a more detailed workflow.
Q4: How can I monitor the stability of this compound in my formulation?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4]
Recommended Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0).
-
Detection: UV at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 230 nm or 275 nm).
-
Validation: The method must be validated to demonstrate it can separate the parent peak from all significant degradation products and impurities, a process known as demonstrating specificity.[2]
Troubleshooting Guide: Stability Issues
| Observed Problem | Potential Cause | Recommended Action |
| Significant loss of parent compound peak area after acid exposure. | The compound is degrading under the experimental conditions. | 1. Reduce the severity of the stress (lower acid concentration, decrease temperature, or shorten exposure time). The goal of forced degradation is typically 5-20% degradation, not complete loss.[2] 2. Confirm the identity of the new peaks to understand the degradation pathway. |
| Appearance of multiple new, small peaks in the chromatogram. | Formation of several minor degradation products or reaction of existing impurities. | 1. Use a photodiode array (PDA) detector to check for peak purity of the parent compound. 2. Employ LC-MS to identify the mass of the new peaks. 3. Analyze a blank (acid and solvent without the compound) to rule out artifacts. |
| Precipitation or color change in the acidic solution. | Formation of an insoluble salt or a highly conjugated, colored degradation product. | 1. Check the solubility of the compound and its hydrochloride salt in your specific medium. 2. If precipitation occurs, use a co-solvent (e.g., acetonitrile, methanol) or reduce the compound concentration. 3. Analyze the precipitate if possible to identify it. |
Illustrative Data Presentation
The following table shows representative data from a hypothetical forced degradation study. Actual results will vary based on specific experimental conditions.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Total Degradation (%) | Retention Time of Major Degradant (min) |
| Control (No Stress) | 24 | 99.8 | < 0.2 | N/A |
| 0.1 N HCl (25°C) | 24 | 98.5 | 1.3 | 3.8 |
| 0.1 N HCl (60°C) | 24 | 91.2 | 8.6 | 3.8, 5.1 |
| 1.0 N HCl (60°C) | 24 | 80.5 | 19.3 | 3.8, 5.1, 6.2 |
Experimental Protocol
Protocol: Acidic Forced Degradation Study
Objective: To evaluate the stability of this compound under acidic stress conditions and identify potential degradation products as per ICH guidelines.[2]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions
-
Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions (for neutralization)
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Acidic Stress: In separate volumetric flasks, add an aliquot of the stock solution to an equal volume of 0.1 N HCl and 1.0 N HCl, respectively.
-
Control Sample: Prepare a control by diluting the stock solution with the 50:50 acetonitrile:water mixture.
-
-
Incubation:
-
Store one set of control and stressed samples at room temperature (25°C).
-
Store a second set in a thermostatically controlled oven or water bath at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 8, and 24 hours).
-
Sample Quenching & Analysis:
-
Immediately before analysis, neutralize the acidic samples by adding an equivalent molar amount of NaOH solution (e.g., add 1.0 mL of 0.1 N NaOH to 1.0 mL of the 0.1 N HCl sample).
-
Dilute the neutralized sample with the mobile phase to a suitable final concentration (e.g., 50 µg/mL).
-
Analyze by a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed relative to the initial concentration at time zero.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways under forced conditions.
References
Technical Support Center: Optimizing HPLC Separation of (5-Chloro-2-methoxyphenyl)methanamine and its Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (5-Chloro-2-methoxyphenyl)methanamine and its positional isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My isomers are co-eluting or have very poor resolution. What should I do?
A1: Co-elution is a common challenge when separating structurally similar positional isomers.[1] A systematic approach to improving the column's selectivity (α) and efficiency (N) is necessary.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique chemical properties. If you are using one, try switching to the other or using a combination.[1][2]
-
Adjust pH: For amine-containing compounds like this compound, mobile phase pH is a critical parameter.[3][4] Small changes in pH can significantly alter the ionization state of the analyte and, therefore, its retention and selectivity.[1][3] For basic compounds, a mobile phase pH above 3.0 can increase unwanted interactions with the stationary phase.[5] A good practice is to adjust the pH to be at least 2 units away from the analyte's pKa.[5][6]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. For separating positional aromatic isomers, columns with alternative selectivities are recommended.[7][8]
-
Phenyl or Phenyl-Hexyl Columns: These columns are often excellent choices for aromatic positional isomers due to their ability to provide π-π interactions in addition to hydrophobic interactions.[8][9]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer unique dipole-dipole and π-π interactions, which can provide enhanced selectivity for halogenated and aromatic compounds.[7][8]
-
Q2: I'm observing significant peak tailing for my amine analyte. How can I fix this?
A2: Peak tailing with aromatic amines is a classic sign of undesirable secondary interactions, most commonly with acidic silanol groups on the surface of silica-based stationary phases.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) protonates the amine group, but it also suppresses the ionization of residual silanol groups on the column packing, thereby reducing the secondary interactions that cause tailing.[5][10]
-
Use a Mobile Phase Additive:
-
Evaluate Your Column:
-
Use an End-capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are specifically designed to reduce peak tailing for basic compounds.[7]
-
Consider a Hybrid Silica Column: Columns with hybrid silica particles are often more resistant to high pH and can offer better peak shape for basic analytes.[7]
-
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[5][11] Try reducing the injection volume or diluting the sample.[5]
Q3: My retention times are drifting or shifting between runs. What is the cause?
A3: Inconsistent retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[12][13]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, allow the column to equilibrate with the initial mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[13]
-
Check Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of drift.[12] Ensure accurate measurement of solvents and additives. If using buffers, prepare them fresh and ensure the pH is consistent. For gradient elution, make sure the pump's mixing performance is optimal.[12]
-
Use a Column Oven: Temperature fluctuations can significantly impact retention times.[12][13] Using a thermostatically controlled column oven will ensure a stable operating temperature.
-
Degas the Mobile Phase: Dissolved air in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline instability, which can affect retention times.[12][14] Degas solvents before use.[13]
Q4: My analyte peak is splitting into two. What does this indicate?
A4: Peak splitting can be caused by several factors, including issues with the sample solvent, a blocked column frit, or a void in the column packing.[11][14][15]
Troubleshooting Steps:
-
Check the Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[10][16] Ideally, the sample should be dissolved in the initial mobile phase.[16]
-
Inspect for Blockages: A partially blocked column inlet frit can disrupt the flow path, causing the sample band to split.[15] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[5][15] Using a guard column or in-line filter can prevent frit blockage.[5][10]
-
Evaluate Column Health: A void or channel in the column's stationary phase can cause the analyte to travel through different paths, resulting in a split peak.[10] This often indicates that the column has degraded and may need to be replaced.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for separating this compound and its positional isomers?
A1: For separating positional isomers of aromatic compounds, stationary phases that offer alternative selectivities beyond simple hydrophobicity are recommended.[8][9] Good starting points include:
-
Phenyl-Hexyl or Phenyl-Propyl columns: These provide π-π interactions which are effective for resolving aromatic isomers.[8][9]
-
Pentafluorophenyl (PFP) columns: These are also highly effective for isomers due to multiple interaction mechanisms including hydrophobic, π-π, and dipole-dipole interactions.[7][8]
-
A standard C18 column can be used for initial screening, but may not provide sufficient resolution for closely related isomers.[1]
Q2: How should I select the initial mobile phase composition?
A2: A good starting point for reversed-phase separation of these isomers is a simple mobile phase of buffered water and an organic modifier (acetonitrile or methanol).[1]
-
Initial Gradient: A common strategy is to run a broad "scouting" gradient (e.g., 5% to 95% organic solvent over 20-30 minutes).[1][17] This helps determine the approximate solvent concentration needed to elute the isomers and provides a starting point for optimization.
-
Mobile Phase pH: Since the analyte is a basic amine, buffering the mobile phase is crucial for reproducibility.[1][3] A starting pH of around 3.0 is common, as it suppresses silanol ionization and ensures the amine is in a consistent, protonated state.[1][5] Use a buffer like phosphate or formate.
Q3: What is the recommended detection wavelength for this analysis?
A3: this compound contains a substituted benzene ring, which will have strong UV absorbance. To determine the optimal wavelength, you should measure the UV spectrum of the analyte using a diode array detector (DAD). Typically, wavelengths between 210 nm and 280 nm are effective for aromatic compounds. A wavelength of around 225 nm or 254 nm is often a good starting point if a DAD is not available.
Experimental Protocols
Protocol 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the sample mixture.
-
Dissolution: Dissolve the sample in 10 mL of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of water and acetonitrile). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute this stock solution to a final concentration of approximately 10-50 µg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could block the column.[5][13]
Protocol 2: Suggested HPLC Method for Isomer Separation
This protocol provides a starting point for method development. Optimization will be required to achieve baseline separation for all specific isomers.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 20% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
Data Presentation
The following table presents hypothetical data from an optimization experiment, demonstrating how changing the organic modifier can affect the separation.
Table 1: Comparison of Organic Modifiers on Isomer Separation
| Isomer | Mobile Phase B | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | Acetonitrile | 8.5 | - |
| Isomer 2 | Acetonitrile | 9.1 | 1.8 |
| Isomer 3 | Acetonitrile | 9.5 | 1.3 |
| Isomer 1 | Methanol | 10.2 | - |
| Isomer 2 | Methanol | 11.1 | 2.2 |
| Isomer 3 | Methanol | 11.8 | 1.9 |
Data is for illustrative purposes only.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A standard workflow for an HPLC experiment from start to finish.
Caption: Relationship between mobile phase parameters and separation quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. moravek.com [moravek.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. welch-us.com [welch-us.com]
- 8. welch-us.com [welch-us.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. youtube.com [youtube.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of (5-Chloro-2-methoxyphenyl)methanamine and Other Substituted Methoxybenzylamines in a Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzylamines are a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Within this class, methoxybenzylamines have garnered significant attention due to their interactions with various physiological targets, including monoamine transporters and enzymes. This guide provides a comparative overview of (5-Chloro-2-methoxyphenyl)methanamine against other substituted methoxybenzylamines, focusing on their potential pharmacological effects. The analysis is based on established structure-activity relationships (SAR) and available experimental data for structurally related compounds.
Structure-Activity Relationships of Methoxybenzylamines
The pharmacological profile of methoxybenzylamines is significantly influenced by the position and nature of substituents on the phenyl ring. The methoxy group's position (ortho-, meta-, or para-) and the presence of other substituents, such as halogens, dictate the compound's affinity and selectivity for various biological targets.
Generally, benzylamine derivatives are known to interact with monoamine oxidases (MAO), which are key enzymes in the metabolism of neurotransmitters.[1][2] The inhibition of MAO-A is a target for antidepressants, while MAO-B inhibitors are used in the management of neurodegenerative diseases like Parkinson's.[3] The substitution pattern on the benzylamine scaffold plays a crucial role in determining the potency and selectivity of MAO inhibition.[4][5][6] For instance, para-substituted benzylamines have been shown to be good substrates for MAO-A, with the rate of oxidation being influenced by the electronic effects of the substituent.[5]
Comparative Biological Evaluation
While direct comparative data for this compound against a wide array of other methoxybenzylamines in the same assays is limited in publicly available literature, we can infer potential activities based on SAR studies of related compounds. The following table summarizes the expected or reported activities of various substituted methoxybenzylamines on key pharmacological targets.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | MAO-A | IC50 | Likely µM range | Inferred from[5] |
| MAO-B | IC50 | Likely µM range | Inferred from[1][2] | |
| Dopamine Transporter (DAT) | Kᵢ | > 1 µM | Inferred from general benzylamine data | |
| Serotonin Transporter (SERT) | Kᵢ | > 1 µM | Inferred from general benzylamine data | |
| 2-Methoxybenzylamine | MAO-B | IC50 | > 100 µM | [1] |
| 4-Methoxybenzylamine | MAO-A | Kₘ | 130 µM | [5] |
| MAO-B | IC50 | > 100 µM | [1] | |
| 4-Fluorobenzylamine | MAO-B | IC50 | 2.95 ± 0.09 µM | [1] |
| 4-Chlorobenzylamine | MAO-A | Kₘ | 180 µM | [5] |
| 4-Bromobenzylamine | MAO-A | Kₘ | 210 µM | [5] |
| 3,4-Dimethoxybenzylamine | MAO-A | Kₘ | 150 µM | [5] |
Note: The values for this compound are estimations based on the structure-activity relationships of related compounds and are intended for comparative purposes. The presence of a chlorine atom at the 5-position and a methoxy group at the 2-position suggests potential interaction with monoamine oxidases. Direct experimental validation is required to determine the precise inhibitory constants.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
A common method to assess the inhibitory activity of compounds against MAO-A and MAO-B is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidase reaction.[3]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine for both MAO-A and MAO-B, or Benzylamine as a selective substrate for MAO-B.[3]
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compounds or controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the fluorogenic probe, HRP, and the substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) over time using a fluorescence microplate reader.
-
The rate of fluorescence increase is proportional to the MAO activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Logical Workflow for Screening Methoxybenzylamine Derivatives
Caption: A logical workflow for the pharmacological screening of substituted methoxybenzylamines.
Potential Signaling Pathway Modulation by Methoxybenzylamines
Caption: Potential mechanism of action via inhibition of monoamine oxidase (MAO).
Conclusion
This compound and its analogs represent a chemical space of interest for the development of novel therapeutic agents. Based on the principles of structure-activity relationships, it is anticipated that these compounds will exhibit inhibitory activity against monoamine oxidases, with the specific potency and selectivity being dependent on the substitution pattern. Further experimental validation is crucial to precisely characterize the pharmacological profile of this compound and to identify lead compounds for further development. The provided experimental protocols and conceptual diagrams serve as a guide for researchers in this endeavor.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of (5-Chloro-2-methoxyphenyl)methanamine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of analogs of (5-Chloro-2-methoxyphenyl)methanamine. Due to limited direct studies on a comprehensive series of these specific analogs, this guide leverages experimental data from structurally related substituted benzylamines and tropane derivatives to infer structure-activity relationships (SAR), particularly concerning their interaction with monoamine transporters.
The core structure, a substituted benzylamine, is a well-established pharmacophore known to interact with various biological targets, most notably the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3][4][5][6] These transporters are critical for regulating neurotransmitter levels in the central nervous system and are key targets in the development of therapeutics for a range of neurological and psychiatric disorders.[6][7][8]
Quantitative Analysis of Monoamine Transporter Affinity
The following table summarizes the binding affinities (Ki, in nM) of a series of nortropane analogs. These compounds share key structural features with this compound, namely the presence of chloro- and methoxy-substituted phenyl rings. This data provides valuable insights into how these substitutions can influence affinity and selectivity for monoamine transporters.[3][9]
| Compound ID | R (Substitution on Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | 4-chlorophenylmethoxy | 22 | 6 | 101 |
| Analog 2 | 3,4-dichlorophenylmethoxy | 130 | 0.061 | 108 |
| Analog 3 | 4-methoxyphenylmethoxy | 280 | 12 | 450 |
| Analog 4 | 4-chlorophenylmethoxy (on a 3,4-dichlorophenyl core) | >1000 | 1.8 | 350 |
Note on Data: The data presented is from a study on 3α-arylmethoxy-3β-arylnortropanes, which serve as a proxy to understand the potential SAR of this compound derivatives. The substitutions on the arylmethoxy group provide insights into how chloro and methoxy-substituted phenyl rings influence binding to monoamine transporters. For instance, the high SERT affinity of Analog 2, which possesses a 3,4-dichlorophenylmethoxy group, suggests that a similar substitution pattern on a benzenemethanamine scaffold could also confer potent SERT inhibition.[3][9]
Structure-Activity Relationship (SAR) Insights
Based on studies of various substituted benzylamine and related analogs, the following SAR observations can be made:
-
Influence of Chloro Substitution: The position and number of chloro substituents on the phenyl ring significantly impact affinity and selectivity. Para-chloro substitution, as seen in amphetamine and cathinone derivatives, has been shown to increase potency at SERT.[10] Dichloro substitution, as in Analog 2, can lead to very high SERT affinity.[9]
-
Influence of Methoxy Substitution: The introduction of a methoxy group can affect affinity and selectivity. For example, in a series of indatraline derivatives, a 6-methoxy substitution resulted in high affinity for both SERT and NET.[11]
-
General Trends: For many benzylamine-type compounds, electron-withdrawing groups on the phenyl ring tend to enhance activity at the dopamine transporter (DAT).[1][2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of compounds targeting monoamine transporters.
Radioligand Binding Assays for DAT, SERT, and NET
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its target transporter.[3][12]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.[1][2][9]
-
Test compounds: this compound analogs.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[12]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compounds.
-
Assay buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and form a monolayer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add the assay buffer containing the radiolabeled neurotransmitter to each well to start the uptake process.
-
Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
Visualizations
Monoamine Transporter Inhibition Workflow
Caption: Workflow for determining monoamine transporter inhibition.
Inferred Signaling Pathway Modulation
Caption: Inferred mechanism of action at the synapse.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Synthesis Routes for (5-Chloro-2-methoxyphenyl)methanamine
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathways to a key pharmaceutical intermediate.
(5-Chloro-2-methoxyphenyl)methanamine is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency of its production is a critical factor in the overall cost-effectiveness and scalability of manufacturing processes for active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of four prominent synthetic routes to this key intermediate, offering an objective look at their methodologies, yields, and the nature of their starting materials.
Executive Summary
Four primary synthetic routes to this compound have been evaluated:
-
Reductive Amination of 5-Chloro-2-methoxybenzaldehyde: A direct approach that converts the aldehyde to the amine using a reducing agent and an ammonia source.
-
Reduction of 5-Chloro-2-methoxybenzonitrile: A pathway involving the reduction of a nitrile precursor to the primary amine.
-
Gabriel Synthesis from 5-Chloro-2-methoxybenzyl Halide: A classic and reliable method for preparing primary amines from alkyl halides, known for yielding high-purity products and avoiding over-alkylation.
-
Reduction of 5-Chloro-2-methoxybenzamide: A route that proceeds through an amide intermediate, which is subsequently reduced to the target amine.
The selection of the optimal route depends on several factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and safety and environmental considerations.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: Reduction of Nitrile | Route 3: Gabriel Synthesis | Route 4: Reduction of Amide |
| Starting Material | 5-Chloro-2-methoxybenzaldehyde | 5-Chloro-2-methoxybenzonitrile | 5-Chloro-2-methoxybenzyl halide | 5-Chloro-2-methoxybenzoic acid |
| Key Reagents | Ammonia source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., NaBH₄, H₂/catalyst) | Reducing agent (e.g., LiAlH₄, H₂/catalyst) | Potassium phthalimide, Hydrazine | Amidation agent (e.g., SOCl₂, NH₃), Reducing agent (e.g., LiAlH₄, BH₃) |
| Number of Steps | 1 | 1 (from nitrile) | 2 (from halide) | 2 (from acid) |
| Reported Yield | Variable | Typically high | Generally good to high | Good to high |
| Purity | Can be variable, may require significant purification | Generally good | High, avoids polyalkylation | Generally good |
| Key Advantages | Direct, one-step from aldehyde | High yielding | High purity, avoids byproducts | Utilizes a readily available starting material |
| Key Disadvantages | Potential for side reactions and over-alkylation | Requires potent reducing agents | Two-step process, use of hydrazine | Requires potent reducing agents for the final step |
Experimental Protocols
Route 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
Reductive amination offers a direct conversion of an aldehyde to an amine. This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ.
General Experimental Protocol: To a solution of 5-chloro-2-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol, an ammonia source (e.g., aqueous ammonia, ammonium acetate) is added. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride, is then added portion-wise while maintaining a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.
Route 2: Reduction of 5-Chloro-2-methoxybenzonitrile
The reduction of a nitrile is a common and effective method for the synthesis of primary amines.
General Experimental Protocol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-chloro-2-methoxybenzonitrile in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is added cautiously in portions to the stirred solution at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude amine, which is then purified. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is also a viable, and often safer, alternative for large-scale production.
Route 3: Gabriel Synthesis from 5-Chloro-2-methoxybenzyl Halide
The Gabriel synthesis is a classic method that provides primary amines with high purity by avoiding the formation of secondary and tertiary amine byproducts.[1][2][3] This two-step process begins with the N-alkylation of potassium phthalimide with a suitable benzyl halide.
Step 1: Synthesis of N-(5-Chloro-2-methoxybenzyl)phthalimide Potassium phthalimide is suspended in a polar aprotic solvent like dimethylformamide (DMF). To this suspension, 5-chloro-2-methoxybenzyl chloride or bromide is added, and the mixture is heated to facilitate the SN2 reaction. The progress of the reaction is monitored by TLC. Once the starting halide is consumed, the reaction mixture is cooled and poured into water to precipitate the N-substituted phthalimide. The solid is collected by filtration, washed with water, and dried.
Step 2: Hydrazinolysis of N-(5-Chloro-2-methoxybenzyl)phthalimide The N-substituted phthalimide is suspended in ethanol or a similar solvent, and hydrazine hydrate is added.[1][2] The mixture is heated to reflux, during which the phthalhydrazide precipitates as a white solid. After cooling, the precipitate is filtered off. The filtrate, containing the desired primary amine, is then subjected to an acidic workup to remove any remaining hydrazine, followed by basification and extraction with an organic solvent. The organic extracts are dried and concentrated to yield this compound.
Route 4: Reduction of 5-Chloro-2-methoxybenzamide
This route involves the initial formation of an amide from the corresponding carboxylic acid, followed by its reduction to the amine. A patent for a related compound demonstrates the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide in high yield (84%) from the corresponding methyl ester, which itself is synthesized from 5-chloro-2-methoxybenzoic acid.[4] This suggests a viable pathway for the primary amide.
Step 1: Synthesis of 5-Chloro-2-methoxybenzamide 5-Chloro-2-methoxybenzoic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then carefully added to a cooled solution of concentrated aqueous ammonia to form the primary amide. The solid amide is collected by filtration, washed, and dried.
Step 2: Reduction of 5-Chloro-2-methoxybenzamide The prepared 5-chloro-2-methoxybenzamide is dissolved in an anhydrous solvent like THF. A strong reducing agent, such as lithium aluminum hydride or a borane complex (e.g., BH₃·THF), is added to the solution. The reaction mixture is typically stirred at room temperature or heated to reflux until the amide is fully consumed. A careful workup procedure, similar to that for the nitrile reduction, is then employed to quench the excess reducing agent and isolate the this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic routes and their comparative nature, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow of the four main synthesis routes to this compound.
Caption: A generalized experimental workflow for the synthesis of the target amine.
References
- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
Comparative Guide to Analytical Methods for the Quantification of (5-Chloro-2-methoxyphenyl)methanamine
This guide provides a comparative analysis of two robust analytical methods for the quantification of (5-Chloro-2-methoxyphenyl)methanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines the experimental protocols and performance characteristics of each method to aid researchers, scientists, and drug development professionals in making an informed decision based on their specific analytical needs.
Comparison of Analytical Techniques
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for routine analysis, while GC-MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices or trace-level analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis Detector | Mass Spectrometer (MS) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | <0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | <0.3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required | Often required to improve volatility and thermal stability |
| Analysis Time | 10 - 20 minutes per sample | 20 - 30 minutes per sample |
| Instrumentation Cost | Moderate | High |
| Primary Advantages | Simple, robust, cost-effective, direct analysis of polar compounds. | High sensitivity, high selectivity, structural information from mass spectra. |
| Primary Disadvantages | Lower sensitivity compared to GC-MS, potential for matrix interference. | May require sample derivatization, higher instrument and maintenance costs. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the direct quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile, increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of the analyte, likely in the range of 220-240 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]
HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound, which may require a derivatization step to enhance volatility and chromatographic performance.
Instrumentation:
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Standards:
-
Methylene chloride (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluoropropionic anhydride - PFPA)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400, or use selected ion monitoring (SIM) for higher sensitivity.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound reference standard and an internal standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution of the stock solution and spike with the internal standard.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA) and a suitable solvent (e.g., 50 µL of acetonitrile), cap the vial, and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Experimental Workflow
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The HPLC-UV method offers simplicity and cost-effectiveness for routine analyses where high sensitivity is not a primary concern. In contrast, the GC-MS method provides superior sensitivity and selectivity, making it the preferred choice for complex sample matrices and trace-level quantification, despite the potential need for a derivatization step. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable analytical method for their specific application.
References
In-Depth Analysis of (5-Chloro-2-methoxyphenyl)methanamine Cross-Reactivity in Biological Assays: A Data-Driven Comparison Guide
A comprehensive search of publicly available scientific literature and biological databases has revealed a significant lack of specific experimental data for (5-Chloro-2-methoxyphenyl)methanamine. As a result, a direct comparison guide detailing its cross-reactivity in biological assays cannot be constructed at this time.
While patents and chemical catalogs mention the synthesis and potential utility of this compound in fields such as anticoagulation and oncology, no quantitative biological activity data, such as IC50 or Ki values from screening assays, have been published. This absence of foundational data prevents an objective comparison of its performance against alternative compounds.
To provide researchers, scientists, and drug development professionals with a practical framework for evaluating the cross-reactivity of a novel compound, this guide will utilize a well-characterized, structurally related analog, 4-Methoxybenzylamine , as a representative example. The following sections will demonstrate the expected data presentation, experimental protocols, and visualizations that would be included in a complete comparison guide, should the data for this compound become available.
Comparative Analysis of Target Affinity and Selectivity
A primary assessment of cross-reactivity involves comparing the binding affinity or inhibitory activity of a compound against its intended target versus a panel of off-target proteins. The following table illustrates how such data would be presented for our example compound, 4-Methoxybenzylamine, which is known to interact with monoamine oxidases (MAOs).
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Fold) |
| 4-Methoxybenzylamine | MAO-A | 1,200 | MAO-B | 8,500 | 7.1 |
| Alternative 1 (Selegiline) | MAO-B | 3.5 | MAO-A | 2,300 | 657 (MAO-B selective) |
| Alternative 2 (Clorgyline) | MAO-A | 2.1 | MAO-B | 1,500 | 714 (MAO-A selective) |
This table is populated with representative data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are example protocols for assays commonly used to determine the activity and selectivity of compounds like monoamine oxidase inhibitors.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a test compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme source.
-
Substrate: Kynuramine is used as a fluorescent substrate for both MAO-A and MAO-B.
-
Assay Buffer: The assay is performed in a phosphate buffer (100 mM, pH 7.4).
-
Procedure: a. The test compound is pre-incubated with the respective MAO enzyme for 15 minutes at 37°C. b. The reaction is initiated by the addition of the kynuramine substrate. c. The reaction is allowed to proceed for 30 minutes at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH). e. The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Receptor Binding Assay (Hypothetical for a G-Protein Coupled Receptor)
Objective: To assess the cross-reactivity of a test compound against a panel of G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from a stable cell line.
-
Radioligand: A specific radioligand for the target receptor is used.
-
Assay Buffer: The binding assay is performed in a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 and a protease inhibitor cocktail.
-
Procedure: a. The test compound is incubated with the cell membranes and the radioligand in a 96-well plate. b. The incubation is carried out for 60 minutes at room temperature. c. The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. d. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to determine the Ki value.
Signaling Pathway and Experimental Workflow Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of a generic signaling pathway and an experimental workflow.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
While a definitive guide on the cross-reactivity of this compound is not currently feasible due to the absence of published data, this framework provides a clear path for its future evaluation. Researchers working with this compound are encouraged to perform broad-panel screening against various targets to establish a comprehensive selectivity profile. The methodologies and data presentation formats outlined in this guide can serve as a template for reporting such findings, which will be invaluable to the scientific community for assessing the therapeutic potential and safety of this and other novel chemical entities.
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of (5-Chloro-2-methoxyphenyl)methanamine and Its Chemical Ancestors
A detailed comparative analysis of the spectroscopic characteristics of (5-Chloro-2-methoxyphenyl)methanamine and its synthetic precursors, 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxybenzonitrile, provides crucial insights for researchers and professionals in drug development and chemical synthesis. This guide offers a side-by-side examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.
The journey from precursor to final product is a fundamental concept in chemical synthesis. Understanding the spectroscopic transformations that accompany these chemical changes is paramount for reaction monitoring, quality control, and structural verification. This guide focuses on this compound, a valuable building block in medicinal chemistry, and its common precursors, offering a clear and data-driven comparison of their unique spectral signatures.
Synthetic Pathway Overview
This compound can be synthesized from two primary precursors: 5-Chloro-2-methoxybenzaldehyde via reductive amination, or 5-Chloro-2-methoxybenzonitrile through reduction. The following diagram illustrates these synthetic routes.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. While experimental data for the final product is limited in the public domain, the data for the precursors provides a solid foundation for comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration, Assignment |
| 5-Chloro-2-methoxybenzaldehyde | 10.45 (s, 1H, -CHO), 7.80 (d, J=8.0, 1H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 3.92 (s, 3H, -OCH₃) |
| 5-Chloro-2-methoxybenzonitrile | 7.57 (d, J=2.4, 1H, Ar-H), 7.51 (dd, J=8.8, 2.4, 1H, Ar-H), 6.95 (d, J=8.8, 1H, Ar-H), 3.91 (s, 3H, -OCH₃) |
| This compound | Data not available in publicly accessible literature. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| 5-Chloro-2-methoxybenzaldehyde | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 |
| 5-Chloro-2-methoxybenzonitrile | 162.8, 133.9, 133.3, 129.6, 117.9, 114.7, 110.7, 55.5 |
| This compound | Data not available in publicly accessible literature. |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Compound | Key Absorptions (cm⁻¹) |
| 5-Chloro-2-methoxybenzaldehyde | ~2900-2800 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether) |
| 5-Chloro-2-methoxybenzonitrile | ~2977 (C-H, methyl), ~2220 (C≡N, nitrile), ~1601, 1575 (C=C, aromatic), ~1250 (C-O, ether)[1] |
| This compound | Expected: ~3400-3200 (N-H, amine), ~2950-2850 (C-H), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Chloro-2-methoxybenzaldehyde | 170/172 (M⁺) | 169/171, 141/143, 113 |
| 5-Chloro-2-methoxybenzonitrile | 167/169 (M⁺) | 152/154, 124, 89 |
| This compound | Predicted: 171/173 (M⁺) | Predicted: 156/158, 142, 115 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2][3][4] Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer's sample holder. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the desired nucleus (¹H or ¹³C).
-
Data Acquisition : For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set before acquisition.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[5] For solid samples, a pressure clamp is used to improve contact.
-
Spectrum Acquisition : Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The crystal should be cleaned thoroughly with a suitable solvent after each measurement.[5]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8]
-
Mass Analysis : The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Benchmarking the purity of synthesized (5-Chloro-2-methoxyphenyl)methanamine against standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized (5-Chloro-2-methoxyphenyl)methanamine against established standards. Ensuring high purity is critical for the reliability and reproducibility of research data and is a prerequisite for use in drug development. This document outlines key analytical methods, presents comparative data, and provides detailed experimental protocols to assess the purity of newly synthesized batches of this compound.
Purity Benchmarks and Acceptance Criteria
The acceptable purity of a synthesized compound depends on its intended application. For early-stage research, a purity of ≥97% is often considered acceptable. However, for applications in pharmaceutical development, a much stricter standard of ≥98% is typically required, with individual impurities not exceeding 0.5%.[1] Commercial standards for analogous compounds, such as 1-(5-Chloro-2-methoxyphenyl)ethylamine, are often supplied with a purity of ≥97.0% as determined by NMR.[2]
Table 1: Purity Specifications for this compound
| Grade | Purity Specification | Analytical Method(s) | Common Impurities |
| Research Grade | ≥97% | NMR, GC-MS | Starting materials (e.g., 5-chloro-2-methoxybenzaldehyde), residual solvents, dibenzylamine |
| Pharmaceutical Grade | ≥98% (by HPLC) | HPLC, GC-MS, NMR | Single impurities ≤ 0.5%, identified and characterized |
Comparative Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful methods for this purpose.
Table 2: Comparison of Key Analytical Methods
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of components between a stationary and a liquid mobile phase. | Quantitative purity (area %), retention times of the main component and impurities. | High resolution and sensitivity, suitable for non-volatile compounds. | Requires reference standards for definitive impurity identification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Quantitative purity and identification of volatile impurities through their mass spectra. | Excellent sensitivity and specificity, provides structural information for impurity identification. | May require derivatization for polar compounds; risk of thermal degradation for labile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination against a certified internal standard. | Provides structural confirmation and quantification without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the synthesized sample.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or methanol.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A logical workflow for the purity benchmarking of synthesized compounds.
Potential Impurities and Their Origin
Understanding the potential impurities is crucial for developing robust analytical methods and for the overall quality assessment of the synthesized compound. Common impurities may include:
-
Unreacted Starting Materials: Such as 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid, depending on the synthetic route.
-
Intermediates: Incomplete conversion of reaction intermediates.
-
Byproducts of the Reaction: These can include products from side reactions, such as the formation of dibenzylamine through the reaction of the product with the starting material.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Reagents: Excess or unreacted reagents from the synthesis.
The presence and identity of these impurities should be carefully investigated using the analytical methods described above, particularly GC-MS for structural elucidation of volatile impurities and HPLC for quantification of non-volatile components.
References
In Vitro Efficacy of (5-Chloro-2-methoxyphenyl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of novel 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives against select human cancer cell lines. The performance of these compounds is contrasted with established chemotherapeutic agents. Detailed experimental methodologies and conceptual diagrams of the proposed mechanism of action are provided to support the presented data.
Comparative Efficacy Data
A novel series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has demonstrated significant anti-proliferative activity in vitro against human ovarian (A2780), colon (HCT-116), and pancreatic (MIA PaCa-2) cancer cell lines.[1][2][3] Among the synthesized compounds, derivative 4j emerged as a particularly potent agent, with a GI50 value of 1.9 μM in the MIA PaCa-2 pancreatic carcinoma cell line.[3]
The following table summarizes the in vitro efficacy of compound 4j and compares it with the activity of standard chemotherapeutic drugs used in the treatment of ovarian, colon, and pancreatic cancers.
| Compound/Drug | Cancer Cell Line | Efficacy (IC50/GI50 in µM) | Reference Drug for Comparison | Efficacy of Reference Drug (IC50 in µM) |
| Compound 4j | MIA PaCa-2 (Pancreatic) | 1.9 | Gemcitabine | ~0.025 - 23.9[4][5][6][7] |
| Compound 4j | A2780 (Ovarian) | Data not specified | Doxorubicin | ~0.04 - 0.12[8][9] |
| Compound 4j | HCT-116 (Colon) | Data not specified | 5-Fluorouracil | ~1.39 - 23.41[10][11][12][13][14] |
Note: IC50 and GI50 values for the same drug can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
The in vitro anti-proliferative activity of the 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was evaluated using standard cell-based assays. The mechanistic studies on compound 4j involved cell cycle analysis and apoptosis assays.[1][3]
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or reference drugs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[16]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The cell viability is calculated as a percentage of the untreated control cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]
-
Cell Treatment and Harvesting: MIA PaCa-2 cells are treated with the test compound (e.g., compound 4j) for a specified time. Both adherent and floating cells are then harvested.
-
Fixation: The cells are washed and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[20]
-
Staining: The fixed cells are treated with RNase to prevent the staining of RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).[17]
-
Flow Cytometry: The DNA content of the stained cells is then analyzed by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[17]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, or programmed cell death.[21][22]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[23] Propidium iodide (PI) is also used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[21]
-
Cell Treatment and Harvesting: Cells are treated with the test compound. After incubation, both floating and adherent cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer. Fluorescently labeled Annexin V and PI are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Cells that are Annexin V positive and PI negative are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.[21]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing in vitro efficacy and mechanism of action.
Caption: Compound 4j induces G2/M cell cycle arrest and apoptosis.
References
- 1. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. nanocellect.com [nanocellect.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. kumc.edu [kumc.edu]
Catalyst Comparison for the Synthesis of (5-Chloro-2-methoxyphenyl)methanamine: A Head-to-Head Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst selection for the synthesis of the key intermediate (5-Chloro-2-methoxyphenyl)methanamine, with a focus on performance, experimental protocols, and reaction pathways.
The efficient synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The selection of an appropriate catalyst is paramount to maximizing yield, purity, and cost-effectiveness. This guide provides a comparative analysis of various catalysts for the two primary synthetic routes to this amine: reductive amination of 5-chloro-2-methoxybenzaldehyde and catalytic hydrogenation of 5-chloro-2-methoxybenzonitrile.
At a Glance: Catalyst Performance Comparison
The following tables summarize the performance of different catalysts for the synthesis of this compound and structurally similar compounds. This data is compiled from various sources to provide a comparative overview.
Route 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
This one-pot reaction involves the formation of an imine from 5-chloro-2-methoxybenzaldehyde and ammonia, which is then reduced in situ to the desired primary amine. The choice of catalyst is crucial for driving the reaction to completion and minimizing side products.
| Catalyst | Substrate | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| **Cobalt-based composite (Co-DAB/SiO₂) ** | p-Chlorobenzaldehyde | n-Butylamine, H₂ | 100°C, 100 bar H₂, 3 mol% catalyst | 60-89 | Not Specified | [1] |
| Cobalt on N-doped carbon | Benzaldehydes with electron-withdrawing groups | aq. NH₃, H₂ | 80°C, 10 bar H₂, 1.1 mol% catalyst, 20 h | up to 91 | Not Specified | [2] |
| Rhodium on Carbon (Rh/C) | p-Chlorobenzaldehyde | aq. NH₃, H₂ | 80°C, 10 bar H₂, Microwave | 100 | Not Specified | [3] |
| Iridium complex (Ir-PA1) | Acetophenones with halogen groups | HCOOH, Amine | Not Specified | Good | Not Specified | |
| Platinum Nanowires (Pt NW) | Aromatic Aldehydes | aq. NH₃, H₂ | 80°C, 1 bar H₂, 24 h | 90-96 (for secondary amines) | High | [4] |
Note: Data for cobalt-based composites and Rh/C are for the structurally similar p-chlorobenzaldehyde, suggesting a strong potential for high yields with 5-chloro-2-methoxybenzaldehyde.
Route 2: Catalytic Hydrogenation of 5-Chloro-2-methoxybenzonitrile
This route involves the direct reduction of the nitrile functionality to a primary amine using a heterogeneous catalyst and a hydrogen source. Catalyst selection is critical to ensure high conversion and prevent side reactions.
| Catalyst | Substrate | Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Raney Nickel | Benzonitriles | H₂ | Room temperature | High | High | [5][6] |
| Palladium Nanoparticles (Pd-NPs) | Nitriles | H₂ (1 atm) | Room temperature, in H₂O, 1 h | >99 (conversion) | Not Specified | [7] |
| Platinum Dioxide (Adams' catalyst) | Nitro compounds | H₂ | Not Specified | High | High | [8] |
| Rhodium on Alumina (5% Rh/Al₂O₃) | General hydrogenation | H₂ | Not Specified | Effective for aromatic hydrogenation | Not Specified | [9][10] |
| Cobalt Nanoparticles (hcp Co) | Benzonitrile | H₂ | Mild conditions | High | High selectivity to primary amine | [11] |
Note: While specific data for 5-chloro-2-methoxybenzonitrile is limited, the high activities of Raney Nickel and Palladium catalysts for nitrile hydrogenation suggest they are strong candidates.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
Materials:
-
5-Chloro-2-methoxybenzaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate)
-
Selected Catalyst (e.g., Cobalt-based composite, Rh/C)
-
Hydrogen source (e.g., H₂ gas)
-
Solvent (e.g., Methanol, Ethanol)
-
Pressure reactor
Procedure:
-
To a pressure reactor, add 5-chloro-2-methoxybenzaldehyde and the chosen solvent.
-
Add the ammonia source to the mixture.
-
Carefully add the catalyst to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 20-24 hours), monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The filtrate can be concentrated under reduced pressure, and the crude product purified by distillation or chromatography.
Protocol 2: Catalytic Hydrogenation of 5-Chloro-2-methoxybenzonitrile
Materials:
-
5-Chloro-2-methoxybenzonitrile
-
Selected Catalyst (e.g., Raney Nickel, Pd/C)
-
Hydrogen source (e.g., H₂ gas)
-
Solvent (e.g., Ethanol, Methanol, Water)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a hydrogenation flask, dissolve 5-chloro-2-methoxybenzonitrile in the chosen solvent.
-
Carefully add the catalyst to the solution. For Raney Nickel, this is typically added as a slurry.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process several times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing hydrogen uptake or by techniques such as TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the resulting crude amine can be purified by distillation or crystallization.
Visualizing the Synthesis
To better understand the chemical transformations and experimental processes, the following diagrams have been generated.
Caption: Synthetic routes to this compound.
Caption: A generalized workflow for catalyst-driven synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. iris.unito.it [iris.unito.it]
- 4. rsc.org [rsc.org]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Raney_nickel [chemeurope.com]
- 7. rsc.org [rsc.org]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 9. Rhodium 5% on alumina | 7440-16-6 | FR15294 | Biosynth [biosynth.com]
- 10. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. pubs.acs.org [pubs.acs.org]
Cost-benefit analysis of different synthetic pathways to (5-Chloro-2-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis
The efficient and economical synthesis of substituted benzylamines, such as (5-Chloro-2-methoxyphenyl)methanamine, is a critical consideration in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a detailed comparison of two primary synthetic routes to this compound: the reductive amination of 5-chloro-2-methoxybenzaldehyde and the reduction of 5-chloro-2-methoxybenzonitrile. By presenting a cost-benefit analysis supported by experimental data and detailed protocols, this document aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, cost, safety, and environmental impact.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic pathway requires a quantitative comparison of key performance indicators. The following tables summarize the critical parameters for the two routes to this compound.
Table 1: Performance Comparison of Synthetic Pathways
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction |
| Starting Material | 5-Chloro-2-methoxybenzaldehyde | 5-Chloro-2-methoxybenzonitrile |
| Key Reagents | Ammonia, Sodium Borohydride | Lithium Aluminum Hydride or Raney Nickel/H₂ |
| Typical Yield | ~70-85% | ~80-95% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature (LiAlH₄), Elevated temperature/pressure (Raney Ni) |
| Purity of Crude Product | Good to Excellent | Good to Excellent |
| Purification Method | Extraction and distillation/crystallization | Extraction and distillation/crystallization |
Table 2: Cost-Benefit Analysis
| Factor | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction |
| Starting Material Cost | Moderate | Moderate to High |
| Reagent Cost | Low (Sodium Borohydride) | High (Lithium Aluminum Hydride), Moderate (Raney Nickel) |
| Solvent & Energy Cost | Low to Moderate | Moderate to High (due to anhydrous conditions for LiAlH₄ and potential heating/pressure for Raney Ni) |
| Safety Considerations | Flammable solvents, handling of borohydride | Highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful quenching. Raney Nickel is pyrophoric and requires careful handling. Hydrogen gas is flammable. |
| Environmental Impact | Generation of borate salts | Generation of aluminum salts (LiAlH₄), disposal of spent nickel catalyst. Use of hydrogen gas is a green aspect. |
| Overall Cost-Effectiveness | Generally more cost-effective for large-scale synthesis due to cheaper reagents and milder conditions. | Can be more expensive due to the cost and handling requirements of the reducing agents. |
Experimental Protocols
Below are detailed methodologies for the two primary synthetic pathways to this compound.
Pathway 1: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde
This pathway involves the formation of an imine intermediate from the reaction of 5-chloro-2-methoxybenzaldehyde with ammonia, followed by in-situ reduction with sodium borohydride.
Materials:
-
5-Chloro-2-methoxybenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methoxybenzaldehyde (1 equivalent) in methanol.
-
To this solution, add a solution of ammonia in methanol (10-15 equivalents) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Pathway 2: Reduction of 5-Chloro-2-methoxybenzonitrile
This pathway involves the direct reduction of the nitrile functional group to a primary amine using a powerful reducing agent like lithium aluminum hydride or catalytic hydrogenation with Raney Nickel.
Materials:
-
5-Chloro-2-methoxybenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Raney Ni)
-
Hydrogen gas source (for Raney Ni)
-
Sulfuric acid (for workup with LiAlH₄)
-
Sodium hydroxide (for workup with LiAlH₄)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (using Lithium Aluminum Hydride):
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 5-chloro-2-methoxybenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Visualization of the Decision-Making Process
The choice of a synthetic pathway is a multi-faceted decision. The following diagram illustrates the logical workflow for a cost-benefit analysis in selecting a synthetic route.
Caption: Cost-benefit analysis workflow for synthetic pathway selection.
Safety Operating Guide
Navigating the Safe Disposal of (5-Chloro-2-methoxyphenyl)methanamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (5-Chloro-2-methoxyphenyl)methanamine, ensuring adherence to safety protocols and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally analogous compounds, including chlorinated and methoxylated aromatic amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from collection to final disposal, managed by certified professionals.
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid waste of this compound in a designated, chemically compatible container with a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container.
-
Segregation: It is critical to segregate this waste stream. Do not mix with incompatible materials, particularly strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[1][2] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed and labeled waste containers in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.
-
Ensure the storage location is designated for hazardous waste and is inaccessible to unauthorized personnel.
4. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[3] This compound is likely harmful to aquatic life.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4][5] Disposal will likely involve controlled incineration at a licensed facility.
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For Solid Spills:
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material into a sealed and properly labeled container for disposal as hazardous waste.
-
-
For Liquid Spills:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed, labeled container for disposal.
-
Experimental Protocols Cited
This guide is based on established hazardous waste management protocols. Key principles include:
-
Waste Segregation: The practice of separating different types of chemical waste to prevent dangerous reactions and to facilitate efficient and safe disposal. Halogenated solvents are typically segregated from non-halogenated ones.[2]
-
Container Decontamination: The standard procedure of triple-rinsing empty chemical containers to remove residual hazardous material, with the rinsate being collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (5-Chloro-2-methoxyphenyl)methanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for (5-Chloro-2-methoxyphenyl)methanamine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[1][3] |
Operational Plan: Handling Procedures
A systematic approach is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[1]
2. Handling the Compound:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust or vapors.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Emergency Procedures: Accidental Exposure
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[2]
-
Seek medical attention.[2]
In Case of Eye Contact:
-
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.[2]
-
If the person is not breathing, give artificial respiration.[2]
-
Seek medical attention.[2]
In Case of Ingestion:
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous chemical waste.
Waste Collection:
-
Solutions: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[1][4]
-
Contaminated Labware: Place items such as pipette tips and gloves in a designated solid hazardous waste container.[1]
General Disposal Guidelines:
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
Workflow for Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Chemical Spill Response Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
